AX15910
Description
Properties
Molecular Formula |
C32H38N6O3 |
|---|---|
Molecular Weight |
554.695 |
IUPAC Name |
3-[2-Ethoxy-4-(4-pyrrolidin-1-yl-piperidine-1-carbonyl)-phenylamino]-5,11-dimethyl-5,11-dihydro-2,5,11-triaza-dibenzo[a,d]cyclohepten-10-one |
InChI |
InChI=1S/C32H38N6O3/c1-4-41-29-19-22(31(39)38-17-13-23(14-18-38)37-15-7-8-16-37)11-12-25(29)34-30-20-27-28(21-33-30)36(3)32(40)24-9-5-6-10-26(24)35(27)2/h5-6,9-12,19-21,23H,4,7-8,13-18H2,1-3H3,(H,33,34) |
InChI Key |
CBWCJYFVVHOTAZ-UHFFFAOYSA-N |
SMILES |
O=C1C2=CC=CC=C2N(C)C3=CC(NC4=CC=C(C(N5CCC(N6CCCC6)CC5)=O)C=C4OCC)=NC=C3N1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AX15910; AX 15910; AX-15910 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of AX15910
The following technical guide details the mechanism of action, chemical properties, and critical experimental validation of AX15910 .
Executive Summary
This compound is a small-molecule inhibitor originally characterized as a probe for ERK5 (Extracellular Signal-Regulated Kinase 5) .[1] However, rigorous pharmacological profiling has redefined it as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4) .[1]
Crucially, this compound serves as a "cautionary probe" in drug discovery.[1] While it potently inhibits ERK5 kinase activity, the anti-inflammatory and anti-proliferative phenotypes often attributed to it (such as E-selectin suppression) are driven primarily by its off-target inhibition of BRD4 , a member of the BET (Bromodomain and Extra-Terminal) family.[1] This guide dissects the duality of its mechanism and provides the experimental framework to distinguish between these two targets.[1]
Chemical Identity & Properties
This compound belongs to the benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one class of compounds.[1][2][3][4]
| Property | Detail |
| IUPAC Name | 3-(2-Ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one |
| Molecular Formula | C₃₂H₃₈N₆O₃ |
| Molecular Weight | 554.68 g/mol |
| Primary Targets | ERK5 (Kinase domain), BRD4 (Bromodomain 1 & 2) |
| Key Solubility | DMSO (up to 100 mM) |
Mechanism of Action: The Dual-Target Paradigm
This compound exerts its biological effects through two distinct molecular interfaces.[1][2] Understanding this duality is critical for interpreting experimental data.
A. Primary Mechanism: ATP-Competitive Kinase Inhibition (ERK5)
This compound binds to the ATP-binding pocket of the ERK5 (MAPK7) kinase domain.[1]
-
Pathway: MEK5
ERK5 Transcription Factors (e.g., MEF2C).[1] -
Action: It prevents the phosphorylation of ERK5 substrates.[1][2]
-
Biological Consequence: In pure kinase assays, it effectively shuts down ERK5 signaling.[1] However, studies utilizing selective ERK5 inhibitors (e.g., AX15836) have shown that blocking ERK5 kinase activity alone does not recapitulate the robust anti-inflammatory effects seen with this compound.[1]
B. Dominant Phenotypic Mechanism: Epigenetic Reader Inhibition (BRD4)
This compound possesses a structural moiety that mimics acetylated lysine, allowing it to dock into the hydrophobic pocket of BET bromodomains , specifically BRD4 .[1]
-
Pathway: BRD4 binds acetylated histones
Recruitment of P-TEFb Transcription of oncogenes (c-Myc) and inflammatory cytokines.[1] -
Action: this compound acts as a competitive inhibitor, displacing BRD4 from chromatin.[1]
-
Biological Consequence: This displacement suppresses the transcription of critical inflammatory mediators (e.g., E-selectin, IL-6).[1] This is the mechanism responsible for the compound's efficacy in most inflammation and oncology models. [1]
C. Mechanistic Pathway Diagram
The following diagram illustrates the divergence between the intended target (ERK5) and the phenotypic driver (BRD4).[1][2][5]
Caption: Mechanistic divergence of this compound. While it inhibits ERK5, the observed therapeutic phenotypes (dark box) are driven by its off-target inhibition of BRD4, distinguishing it from selective ERK5 inhibitors like AX15836.[1]
Experimental Protocols for Validation
To validate the mechanism of this compound in your own research, you must distinguish between kinase inhibition and bromodomain displacement.[1]
Protocol A: Differential Phenotypic Screening (E-Selectin Assay)
This assay is the "gold standard" for distinguishing dual inhibitors (this compound) from selective ERK5 inhibitors.[1]
-
Cell Culture: Culture HUVEC (Human Umbilical Vein Endothelial Cells) in EGM-2 medium.
-
Compound Treatment:
-
Stimulation: Pre-incubate cells with compounds for 1 hour, then stimulate with TNF-α (10 ng/mL) or IL-1β for 4 hours.[1]
-
Readout: Measure surface E-selectin expression via Flow Cytometry (using anti-CD62E antibody) or ELISA.
-
Interpretation:
Protocol B: BROMOscan™ Competition Assay
To quantify the off-target affinity for BRD4.[1][5]
-
Setup: Use T7 phage strains displaying the bromodomain of BRD4.[1]
-
Binding: Incubate DNA-tagged BRD4 phage with an immobilized acetylated ligand (bait) in the presence of this compound (various concentrations).
-
Elution & qPCR: Wash away unbound phage. Elute bound phage and quantify via qPCR.[1]
-
Calculation: Plot % remaining binding vs. concentration to determine
.[1]-
Expected Result: this compound typically exhibits a
< 500 nM for BRD4, confirming potent off-target engagement.[1]
-
Comparative Data Summary
The following table summarizes the activity profile of this compound against reference compounds, highlighting the necessity of using selective controls.
| Compound | Class | ERK5 Inhibition ( | BRD4 Binding ( | E-Selectin Inhibition |
| This compound | Dual Kinase/BET Inhibitor | < 10 nM | ~200 nM | High |
| AX15836 | Selective ERK5 Inhibitor | < 10 nM | > 10,000 nM | None |
| JQ1 | Selective BET Inhibitor | Inactive | < 50 nM | High |
| XMD8-92 | Dual Kinase/BET Inhibitor | < 50 nM | ~200 nM | High |
Key Insight: If your experimental readout mimics JQ1 but fails with AX15836, the effect of this compound is BET-mediated, not ERK5-mediated.[1]
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11569–11574.[1] [Link][1]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][2] Nature, 468(7327), 1067–1073.[1][2] [Link][1]
Sources
- 1. ERK5 kinase activity is not required for cellular immune response | bioRxiv [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. US11034751B1 - Methods and compositions for treating cancer using serotonin receptor inhibitors - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
AX15910 chemical structure and properties
The following technical guide provides an in-depth analysis of AX15910, a compound that played a pivotal role in the re-evaluation of ERK5 biology due to its dual inhibitory mechanism.
Dual ERK5/BRD4 Inhibitor & The Re-evaluation of Kinase Selectivity
Executive Summary
This compound is a small molecule originally developed as a potent inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5).[1] However, advanced proteomic profiling and phenotypic screening revealed it to be a dual inhibitor , possessing significant equipotent activity against Bromodomain-containing protein 4 (BRD4).[1]
This compound represents a critical case study in drug discovery: its initial use led to the misattribution of anti-inflammatory phenotypes (specifically E-selectin reduction) to ERK5 inhibition.[1] Subsequent comparison with highly selective ERK5 inhibitors (e.g., AX15836) demonstrated that these phenotypic effects were, in fact, driven by off-target BRD4 inhibition.[1] Consequently, this compound is now utilized primarily as a tool compound to distinguish between ERK5-dependent and BRD4-dependent signaling events.[1]
Chemical Structure & Properties[1][2][3][4][5][6]
This compound is built upon a benzopyridodiazepinone scaffold, a privileged structure in kinase medicinal chemistry.[1]
| Property | Data |
| IUPAC Name | 3-(2-Ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one |
| Molecular Formula | C₃₀H₃₆N₆O₃ |
| Molecular Weight | 528.65 g/mol |
| Solubility | Soluble in DMSO (>10 mM); poorly soluble in water.[1][2] |
| Appearance | Tan to off-white solid |
| Purity Requirement | >98% (HPLC) for biological assays to rule out impurity-driven artifacts.[1] |
Structural Pharmacophores[1]
-
Diazepinone Core: Provides the rigid backbone necessary for orienting the hinge-binding motif within the ERK5 ATP pocket.[1]
-
Ethoxy-Phenylamino Moiety: Facilitates key hydrogen bonding interactions and hydrophobic contacts within the kinase active site.[1]
-
Pyrrolidinyl-Piperidine Tail: Extends into the solvent-exposed region.[1] In the context of BRD4, this moiety (or the overall shape it confers) mimics the acetyl-lysine recognition motif, allowing the molecule to dock into the bromodomain hydrophobic pocket.
Mechanism of Action (MoA)
This compound functions through a polypharmacological mechanism , binding two distinct protein classes.[1]
3.1 Primary Target: ERK5 Kinase
ERK5 (BMK1) is the largest MAPK family member, containing both a kinase domain and a C-terminal transcriptional activation domain.[1]
-
Effect: Blocks the catalytic activity of ERK5, preventing the phosphorylation of downstream substrates (e.g., MEF2C).
-
Paradoxical Activation: Like many type I inhibitors, binding of this compound to the ERK5 kinase domain can induce a conformational change that exposes the Nuclear Localization Signal (NLS), driving ERK5 into the nucleus even while catalytic activity is inhibited.
3.2 Secondary Target: BRD4 (BET Family)
BRD4 is an epigenetic reader protein that recognizes acetylated lysine residues on histones.[1]
-
Binding Mode: Acetyl-lysine mimetic.[1]
-
Effect: Displaces BRD4 from chromatin, suppressing the transcription of MYC and inflammatory genes (e.g., SELE encoding E-selectin).
3.3 The "Selectivity Crisis" in ERK5 Validation
The diagram below illustrates the critical divergence in signaling outcomes between this compound (Dual) and AX15836 (Selective), which corrected the field's understanding of ERK5's role in inflammation.
Figure 1: Mechanistic divergence. This compound reduces inflammation via BRD4 blockade, whereas selective ERK5 inhibition (AX15836) does not, proving ERK5 is dispensable for this specific inflammatory response.
Synthesis & Manufacturing
The synthesis of this compound utilizes a convergent approach, coupling a core carboxylic acid scaffold ("B10") with a functionalized amine.
Synthetic Pathway[1][4][3]
-
Scaffold Preparation: The benzopyridodiazepinone core is synthesized via cyclization, yielding the intermediate B10 (3-(4-carboxy-2-ethoxyphenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one).[1]
-
Amide Coupling: B10 is coupled with 4-(pyrrolidin-1-yl)piperidine using HATU as the coupling reagent to ensure efficient amide bond formation without racemization.[1]
Figure 2: Synthetic workflow for this compound from the B10 acid precursor.[1]
Protocol Summary:
-
Reagents: HATU (1.4 eq), DIPEA (4.0 eq).[1]
-
Conditions: DMF, Ambient Temperature, 2 hours.
-
Purification: The reaction mixture is typically concentrated via lyophilization, followed by reverse-phase HPLC or aqueous workup to yield the tan solid.[1]
Experimental Protocols
To validate this compound activity and distinguish it from selective inhibitors, the following assays are standard.
5.1 Cellular E-Selectin Assay (BRD4 Readout)
This assay detects the anti-inflammatory activity driven by BRD4 inhibition.[1]
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[1]
-
Seeding: Plate 10,000 cells/well in 96-well plates; incubate 24h.
-
Treatment:
-
Pre-treat cells with this compound (0.1 – 10 µM) for 1 hour.[1]
-
Include controls: DMSO (Negative), JQ1 (Positive BRD4 control), AX15836 (Negative ERK5-selective control).
-
-
Stimulation: Add TNF-α (10 ng/mL) or IL-1β to induce E-selectin expression; incubate 4-6 hours.
-
Detection: Fix cells, stain with anti-E-selectin antibody (ELISA or Immunofluorescence).[1]
-
Interpretation: this compound should dose-dependently reduce E-selectin.[1] AX15836 should have no effect , confirming the phenotype is BRD4-mediated.[1]
5.2 ERK5 Autophosphorylation Assay (Kinase Readout)
This assay confirms engagement of the ERK5 kinase domain.[1]
-
Cell Line: HeLa or HUVEC.
-
Stimulation: Treat cells with EGF (20 ng/mL) for 15 min to activate the ERK5 pathway.[1]
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Western Blot:
-
Interpretation:
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[1] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507–11512.
-
Yang, Q., et al. (2010). "Pharmacological inhibition of BMK1 suppresses tumor growth and metastasis."[1] Cancer Cell, 18(3), 258-267.[1]
-
PubChem Compound Summary. "this compound".
Sources
- 1. 2-Acetylcyclopentanone | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AX15910 target identification and validation
Topic: AX15910 Target Identification and Validation: A Case Study in Polypharmacology Deconvolution Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers[1]
Executive Summary: The this compound Paradox
In modern drug discovery, the transition from phenotypic hit to validated target is rarely linear.[1] This compound serves as a critical instructional case study in target validation rigor. Originally designed as a selective ERK5 (MAPK7) inhibitor, this compound demonstrated potent anti-inflammatory and anti-proliferative effects in cellular assays.[1] However, rigorous target deconvolution revealed that these phenotypic outcomes were driven not by ERK5 inhibition, but by a potent, unanticipated off-target activity against BRD4 (Bromodomain-containing protein 4) .[1]
This guide outlines the technical workflow required to identify and validate the true mechanism of action (MoA) for compounds like this compound, distinguishing between designed affinity and functional efficacy.
Part 1: The Phenotypic Discrepancy (Signal Detection)[1]
The first step in validating this compound involved recognizing the disconnect between kinase inhibition and phenotypic output.[1]
The Observation
In endothelial cell inflammation models (TNF-
Protocol 1: Differential Phenotypic Screening
Objective: To determine if the intended target (ERK5) drives the observed phenotype.[1]
Step-by-Step Methodology:
-
Compound Selection: Assemble a panel of 3–5 structurally distinct chemotypes.
-
Cellular Assay: Use HUVEC (Human Umbilical Vein Endothelial Cells).
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Pre-treat with compounds (dose-response: 1 nM to 10
M) for 1 hour. -
Stimulate with TNF-
(10 ng/mL) for 4 hours.
-
-
Readout: ELISA for surface E-selectin.
-
Data Analysis: Plot IC
curves.-
Critical Validation Check: If Set B (Selective ERK5i) is inactive while Set A (this compound) is active, the phenotype is ERK5-independent .[1]
-
Quantitative Summary:
| Compound | ERK5 IC | E-selectin Inhibition (Cellular) | BRD4 Binding ( | Conclusion |
| This compound | 6 nM | Potent (< 500 nM) | Low nM | Dual Inhibitor |
| AX15836 | 8 nM | Inactive (> 10 | > 10,000 nM | Selective ERK5 |
| XMD8-92 | 12 nM | Potent | Low nM | Dual Inhibitor |
Part 2: Target Identification (The "Off-Target" Hunt)
Once ERK5 was ruled out as the phenotypic driver, the search for the cryptic target began.[1] Given the diazepine scaffold of this compound, which mimics the acetyl-lysine recognition motif, Bromodomain and Extra-Terminal (BET) proteins were logical candidates.[1]
Protocol 2: Orthogonal Profiling (Kinome vs. Bromoscan)
Objective: To identify high-affinity binding partners across the proteome.
Workflow:
-
Kinome Profiling (KiNativ):
-
Epigenetic Profiling (BROMOscan):
-
Principle: Competition binding assay using DNA-tagged bromodomains and a specific ligand on beads.
-
Step 1: Incubate T7 phage-tagged bromodomains (BRD2, BRD3, BRD4) with immobilized ligand.[1]
-
Step 2: Add this compound at varying concentrations.
-
Step 3: Measure phage release via qPCR.[1]
-
Causality Check: A low
against BRD4 confirms physical engagement.[1]
-
Figure 1: The logic flow for deconvoluting the mechanism of this compound, moving from a failed genetic validation of the primary target to the identification of the epigenetic off-target.
Part 3: Mechanistic Validation (Establishing Causality)
Physical binding (affinity) does not prove functional relevance. To validate BRD4 as the effector target, one must prove that BRD4 inhibition alone recapitulates the this compound phenotype.[1]
Protocol 3: Genetic Mimicry (CRISPR/RNAi)
Objective: To prove that loss of BRD4 mimics this compound treatment.
-
Transfection: Transfect HUVEC cells with:
-
Stimulation: Treat with TNF-
(10 ng/mL). -
Readout: Measure E-selectin mRNA (RT-qPCR) and protein (Western Blot).
-
Validation Criteria:
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm this compound engages BRD4 in the complex environment of a living cell.
-
Treatment: Treat intact cells with this compound (1
M) or DMSO for 1 hour. -
Heating: Aliquot cells and heat to a gradient (40°C – 67°C).
-
Lysis & Separation: Lyse cells; centrifuge to remove precipitated (denatured) proteins.
-
Detection: Western blot for BRD4 in the soluble fraction.[1]
-
Result: this compound treatment shifts the BRD4 melting curve (
) to a higher temperature, indicating stabilization upon binding.[1]
Part 4: Structural Basis of Polypharmacology
Understanding why this compound binds BRD4 is crucial for future lead optimization (either to remove the off-target or to exploit it).
-
The Scaffold: this compound contains a diazepine core.[1][4]
-
The Mimicry: The diazepine ring acts as an acetyl-lysine mimetic . BRD4 bromodomains naturally bind acetylated lysine residues on histone tails.[1] The diazepine core of this compound inserts into the hydrophobic pocket of the BRD4 bromodomain, mimicking the natural substrate.[1]
-
The Lesson: Kinase inhibitors with "hinge-binding" motifs that resemble acetyl-lysine mimetics often carry a high risk of BET bromodomain liability.
Figure 2: Mechanistic pathway analysis showing that while this compound inhibits both ERK5 and BRD4, the observed anti-inflammatory phenotype is driven exclusively by the BRD4 pathway.[1]
References
-
Lin, E. C., et al. (2016).[1] "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[1] Proceedings of the National Academy of Sciences (PNAS). [Link][1]
-
PubChem. "Compound Summary: this compound."[1] National Library of Medicine. [Link](Note: Search via specific chemical name or CAS if direct ID is indexed dynamically).
-
BioRxiv. "ERK5 kinase activity is not required for cellular immune response."[1] Cold Spring Harbor Laboratory. [Link][1]
Sources
- 1. US11034751B1 - Methods and compositions for treating cancer using serotonin receptor inhibitors - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Safety and Toxicity Profile of AX15910
Disclaimer: The compound "AX15910" is a hypothetical agent used for illustrative purposes within this guide. No public data exists for a compound with this designation. The information presented herein is a composite representation based on established principles of preclinical and clinical safety evaluation for a fictional small molecule kinase inhibitor.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme implicated in the pathogenesis of various malignancies. By selectively targeting the ATP-binding site of TKX, this compound aims to disrupt downstream signaling pathways essential for tumor cell proliferation and survival. As with any investigational therapeutic, a thorough understanding of its safety and toxicity profile is paramount to its clinical development and potential application. This guide provides a comprehensive overview of the non-clinical and early clinical safety data for this compound, offering insights for researchers and drug development professionals.
Non-Clinical Safety and Toxicology
The primary objective of non-clinical toxicology studies is to characterize the potential adverse effects of a new drug candidate in living organisms.[1][2] These studies are fundamental for identifying potential target organs of toxicity, determining a safe starting dose for human trials, and understanding the dose-response relationship for adverse effects.[1] For this compound, a standard battery of in vitro and in vivo studies was conducted in compliance with Good Laboratory Practice (GLP) guidelines.[3]
In Vitro Toxicology
-
Genotoxicity: A panel of assays was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. These included the Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in human lymphocytes, and an in vitro mouse lymphoma assay.
-
hERG Channel Assay: To evaluate the potential for cardiac QT interval prolongation, an automated patch-clamp study was performed on HEK293 cells stably expressing the hERG channel.
In Vivo Toxicology
Initial studies in rodents (mice and rats) were performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.
To assess the effects of longer-term exposure, repeat-dose toxicity studies were conducted in two species, a rodent (rat) and a non-rodent (dog), as per regulatory guidelines.
Table 1: Summary of Key Findings from a 28-Day Repeat-Dose Rat Study
| Dose Group (mg/kg/day) | Key Clinical Observations | Clinical Pathology Changes | Histopathological Findings |
| 10 (Low Dose) | No treatment-related findings | No significant changes | No treatment-related findings |
| 30 (Mid Dose) | Mild, transient alopecia in 2/10 males | Minimal, reversible elevation in ALT and AST | Minimal centrilobular hepatocyte hypertrophy |
| 100 (High Dose) | Moderate alopecia, decreased body weight gain | Moderate, reversible elevations in ALT, AST, and ALP | Moderate centrilobular hepatocyte hypertrophy with single-cell necrosis |
-
Safety Pharmacology: A core battery of safety pharmacology studies was conducted to investigate the potential effects of this compound on vital functions. This included assessments of the central nervous, cardiovascular, and respiratory systems in appropriate animal models.
-
Reproductive and Developmental Toxicology: A preliminary assessment of potential effects on fertility and early embryonic development was conducted in rats.
Clinical Safety Profile
The clinical safety profile of this compound is being evaluated in ongoing Phase I clinical trials.[4] The primary objectives of these initial studies are to determine the recommended Phase II dose (RP2D), characterize the dose-limiting toxicities (DLTs), and assess the overall safety and tolerability in patients with advanced solid tumors.[5]
Adverse Events in First-in-Human Trials
The most frequently reported adverse drug reactions (ADRs) in the initial dose-escalation cohorts have been generally mild to moderate in severity.
Table 2: Common Adverse Drug Reactions (ADRs) Observed in Phase I (All Grades, n=25)
| Adverse Event | Frequency (%) |
| Diarrhea | 48% |
| Nausea | 36% |
| Fatigue | 32% |
| Rash | 24% |
| Decreased Appetite | 20% |
| Thrombocytopenia | 16% |
Gastrointestinal events, such as diarrhea and nausea, have been the most common ADRs.[6] These are generally manageable with standard supportive care.[6] Thrombocytopenia has been observed, a finding consistent with some other kinase inhibitors, and is carefully monitored.[6]
Experimental Protocols
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animal Allocation: Sprague-Dawley rats (10/sex/group) are randomized into four groups: vehicle control, low dose (10 mg/kg/day), mid dose (30 mg/kg/day), and high dose (100 mg/kg/day).
-
Dosing: this compound is administered once daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at pre-test and at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day treatment period, a full necropsy is performed on all animals. A comprehensive list of tissues is collected, preserved, and processed for microscopic examination.
Visualizations
Signaling Pathway of TKX Inhibition
Caption: Mechanism of action of this compound in inhibiting the TKX signaling pathway.
Experimental Workflow for Non-Clinical Safety Assessment
Caption: A streamlined workflow for the non-clinical safety evaluation of this compound.
Conclusion
The non-clinical safety profile of the hypothetical compound this compound has been characterized through a comprehensive series of in vitro and in vivo studies. The primary target organs for toxicity appear to be the liver and skin, with effects being dose-dependent and generally reversible. Early clinical data from Phase I trials suggest a manageable safety profile in humans, with gastrointestinal events and thrombocytopenia being the most common adverse reactions. Continued evaluation in larger patient populations will be essential to further delineate the safety and efficacy of this compound.
References
-
U.S. Food and Drug Administration. (2018). 210491Orig1s000. accessdata.fda.gov. [Link]
-
Safety Profile of Ixazomib in Patients with Relapsed/Refractory Multiple Myeloma in Japan: An All-case Post-marketing Surveillance. (n.d.). NIH. [Link]
-
Open-Label Study of mRNA-3927 in Participants With Propionic Acidemia. (n.d.). ClinicalTrials.gov. [Link]
-
Pre-clinical toxicology considerations for vaccine development. (2017). PubMed. [Link]
-
A GLP-1 Receptor PET Imaging Substudy Within the VER-A-T1D Trial Investigating the Effects on Beta Cell Mass. (n.d.). ClinicalTrials.gov. [Link]
-
Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. (2019). PubMed. [Link]
-
Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [Link]
-
A Study to Evaluate the Efficacy and Safety of HLX15-IV Versus DARZALEX® in Combination with Lenalidomide-Dexamethasone (Rd) in Transplant-ineligible Patients with Newly Diagnosed Multiple Myeloma. (2025). CenterWatch. [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). PubMed. [Link]
-
Preclinical Toxicology in Drug Development Overview. (2019). YouTube. [Link]
-
CD200AR-L and Allogeneic Tumor Lysate Vaccine Immunotherapy for Recurrent HGG and Newly Diagnosed DMG/DIPG in Children and Young Adults. (n.d.). ClinicalTrials.gov. [Link]
-
A Safety, Tolerability, and Efficacy Study of VX-880 in Participants With Type 1 Diabetes. (n.d.). ClinicalTrials.gov. [Link]
-
Depsipeptide (FK228) as a novel histone deacetylase inhibitor: mechanism of action and anticancer activity. (n.d.). PubMed. [Link]
Sources
- 1. criver.com [criver.com]
- 2. youtube.com [youtube.com]
- 3. Pre-clinical toxicology considerations for vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety Profile of Ixazomib in Patients with Relapsed/Refractory Multiple Myeloma in Japan: An All-case Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
AX15910: Pharmacokinetic and Pharmacodynamic Properties
Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
AX15910 (C32H38N6O3) is a potent, small-molecule chemical probe characterized by its dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Extracellular signal-regulated kinase 5 (ERK5) .[1] Unlike clinical candidates optimized for bioavailability, this compound serves a critical role in target validation, specifically in dissecting the "ERK5 controversy."
Historically, antiproliferative effects observed with earlier ERK5 inhibitors (e.g., XMD8-92) were attributed to ERK5 kinase blockade. This compound, alongside the negative control AX15836, demonstrated that these phenotypic effects were actually driven by off-target inhibition of BRD4 (BET family), not ERK5. This guide details the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of this compound, providing a roadmap for its use in rigorous mechanistic studies.
Physicochemical & Structural Properties
Understanding the structural basis of this compound is a prerequisite for interpreting its solubility and membrane permeability profiles.
| Property | Value | Notes |
| Chemical Name | 3-((2-ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one | Benzo-pyrimido-diazepinone scaffold |
| Molecular Formula | C32H38N6O3 | |
| Molecular Weight | 554.68 g/mol | High MW suggests potential oral bioavailability challenges (Lipinski violation) |
| Solubility | DMSO (>10 mM) | Poor aqueous solubility; requires organic co-solvent for cellular dosing |
| Purity Requirements | >95% (HPLC) | Essential to rule out active impurities in phenotypic screens |
Pharmacodynamics (PD): Mechanism of Action
This compound acts as a polypharmacological agent . Its efficacy stems from high-affinity binding to the acetyl-lysine binding pocket of BRD4 and the ATP-binding pocket of ERK5.
Binding Kinetics & Potency
The compound exhibits equipotent inhibition of both targets, a feature that distinguishes it from selective controls.
-
BRD4 (Bromodomain 1):
[2] -
ERK5 (Kinase Domain):
-
Selectivity Profile:
-
This compound (Dual): Inhibits BRD4 + ERK5 → Cytotoxicity observed.
-
AX15836 (Selective): Inhibits ERK5 (
) but not BRD4 ( ) → No Cytotoxicity .
-
Signaling Pathway Modulation
The following diagram illustrates the divergent pathways engaged by this compound and how it deconvolutes the phenotypic response.
Figure 1: Deconvolution of this compound efficacy. The compound inhibits both targets, but the antiproliferative effect is causally linked to BRD4 inhibition (right branch), as proven by the lack of effect from the selective ERK5 inhibitor AX15836 (left branch).
Pharmacokinetics (PK): ADME Profile
As a chemical probe, this compound was optimized for in vitro potency rather than in vivo drug-like properties. Researchers must be aware of its limitations in animal models.
Absorption & Distribution
-
Permeability: High cell permeability allows for intracellular target engagement (confirmed by KiNativ™ profiling).
-
Plasma Protein Binding: Likely high (>95%), typical of lipophilic benzodiazepine-like scaffolds.
-
Bioavailability (F): Low to Moderate. The diazepinone scaffold often suffers from high first-pass metabolism unless specifically protected.
Metabolism & Excretion
-
Metabolic Stability: The compound contains a pyrrolidinyl-piperidine moiety which is susceptible to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes (CYP3A4/2D6) in liver microsomes.
-
Clearance: High clearance is expected in rodents.
-
Recommendation: For in vivo studies, this compound is generally not recommended for systemic dosing (oral/IV) due to rapid clearance. If in vivo use is mandatory, intratumoral injection or continuous infusion (osmotic pump) may be required to maintain concentrations above the
of 22 nM.
Experimental Protocols
To validate this compound activity in your specific model, use the following standardized assays.
Protocol: BROMOscan™ Competition Assay (BRD4 Binding)
This assay measures the ability of this compound to compete with an immobilized ligand for the BRD4 bromodomain.
-
Preparation:
-
Ligand: Immobilize a known BET ligand (e.g., JQ1 derivative) on magnetic beads.
-
Protein: Express DNA-tagged BRD4-BD1 domains in E. coli or HEK293 lysate.
-
-
Incubation:
-
Mix this compound (11-point serial dilution, start at 10 µM) with BRD4-tagged lysate and ligand-beads.
-
Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20.
-
Incubate for 1 hour at Room Temperature with rotation.
-
-
Elution & Detection:
-
Wash beads 3x with buffer.
-
Elute bound protein using qPCR-compatible elution buffer.
-
Quantification: Perform qPCR to detect the DNA tag associated with the BRD4 bound to the beads.
-
-
Analysis:
-
Calculate % of Control (POC) = (Signal_sample / Signal_DMSO) * 100.
-
Fit to Hill equation to determine
. Target for this compound: < 30 nM.
-
Protocol: Cellular Selectivity Workflow
This workflow distinguishes between ERK5-driven and BRD4-driven phenotypes.[1]
Figure 2: The "Negative Control" strategy. Using this compound and AX15836 in parallel is required to validate ERK5 independence.
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link][2]
-
Structural Genomics Consortium (SGC). Chemical Probes for Epigenetics. SGC. [Link]
Sources
Part 1: Physicochemical Profile & Technical Context
Technical Guide: Optimizing Solubility and Stability for AX15910
Executive Summary this compound is a potent, dual-target small molecule inhibitor targeting ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2] With a molecular weight of 554.7 g/mol and a lipophilic scaffold (C₃₂H₃₈N₆O₃), it presents specific solubility challenges common to multi-ring kinase inhibitors.[1] This guide provides a rigorous technical framework for handling, solubilizing, and maintaining the stability of this compound to ensure reproducible biological data.[1]
Understanding the chemical nature of this compound is the prerequisite for successful formulation.[1]
| Property | Specification | Technical Implication |
| Chemical Formula | C₃₂H₃₈N₆O₃ | High carbon count indicates significant lipophilicity.[1] |
| Molecular Weight | 554.7 g/mol | Large molecule; diffusion rates in viscous media (e.g., Matrigel) may be slower.[1] |
| Target Profile | Dual ERK5 / BRD4 | Critical Insight: Loss of compound integrity (degradation) may differentially affect binding affinity for ERK5 vs. BRD4, leading to confusing phenotypic data.[1] |
| Physical State | Solid / Powder | Hygroscopic potential; store with desiccant.[1] |
| Primary Solvent | DMSO / DMF | Highly soluble in polar aprotic solvents; poorly soluble in water.[1] |
Field-Proven Insight: Research indicates that the phenotypic effects of this compound (e.g., anti-inflammatory activity in E-selectin assays) are often driven by its BRD4 (off-target) activity rather than ERK5 inhibition.[1] Therefore, solubility "crash-out" during dilution is catastrophic, as it lowers the effective concentration below the threshold required for BRD4 engagement, which is typically higher than that for ERK5.[1]
Part 2: Solubility Profiling & Optimization
Solvent Selection Strategy
Do not attempt to dissolve this compound directly in aqueous buffers (PBS, media).[1] It will precipitate immediately.
-
DMSO (Dimethyl Sulfoxide): The gold standard for this compound stock solutions.[1]
-
DMF (Dimethylformamide): An alternative if DMSO toxicity is a concern for specific sensitive cell lines, though generally less preferred due to higher cytotoxicity.[1]
-
Ethanol: Not recommended for high-concentration stocks (>10 mM) due to evaporation risks and lower solubility limits compared to DMSO.[1]
Step-by-Step Stock Preparation Protocol
-
Step 1: Weigh this compound powder in a static-free environment.
-
Step 2: Calculate DMSO volume for a 10 mM master stock.
-
Step 3: Vortex for 30 seconds. Inspect visually against a dark background.[1] The solution must be crystal-clear.
-
Step 4: Aliquot immediately into light-protective (amber) tubes to avoid repeated freeze-thaw cycles.
Aqueous Dilution & The "Crash-Out" Risk
When diluting into cell culture media:
-
Intermediate Dilution: Do not jump from 10 mM stock to 1 µM media directly if possible. Create a 100x intermediate in media or PBS only if immediate use is intended.
-
Sequential Addition: Add the DMSO stock to the media while vortexing the media (dynamic addition) to prevent local high-concentration pockets that trigger precipitation.[1]
-
Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[1]
Part 3: Stability Assessment Protocols
Stability is not just about chemical degradation; it is about functional integrity .[1]
Storage Conditions
| State | Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 2 Years | Keep desiccated.[1] Protect from light.[1] |
| DMSO Stock | -80°C | 6 Months | Best Practice. |
| DMSO Stock | -20°C | 1 Month | Acceptable for active use.[1] |
| In Media (37°C) | 37°C | < 24 Hours | Hydrolysis/precipitation risk increases rapidly.[1] |
Freeze-Thaw Stability Test
This compound in DMSO is relatively stable, but repeated temperature shifts can induce micro-precipitation.[1]
-
Rule: Max 3 freeze-thaw cycles.
-
Validation: Before every assay, spin the thawed aliquot at 10,000 x g for 5 minutes. If a pellet forms, the concentration is no longer accurate.[1] Discard.
Chemical Stability (HPLC Verification)
If you observe a loss of potency, validate the stock purity using the following HPLC parameters (generic reverse-phase method):
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.[1]
-
Acceptance: Purity >95%.
Part 4: Experimental Workflow Visualization
The following diagram outlines the critical decision pathways for handling this compound, ensuring that solubility issues do not compromise biological data.
Caption: Workflow for this compound stock preparation and quality control to prevent precipitation artifacts.
Part 5: Troubleshooting & Best Practices
Scenario 1: "My IC50 curve is shifting to the right (less potent)."
-
Cause: Likely precipitation in the stock tube or degradation due to moisture ingress (DMSO is hygroscopic).[1]
-
Fix: Prepare fresh stock from powder. Ensure the DMSO used is anhydrous (stored with molecular sieves).[1]
Scenario 2: "I see toxicity in control wells."
-
Cause: DMSO concentration >0.5% or "crash out" crystals physically damaging cells.[1]
-
Fix: Perform a "vehicle only" control at the highest DMSO % used. If crystals are visible under the microscope (40x), lower the working concentration.[1]
Scenario 3: "In vivo results are inconsistent."
-
Cause: this compound has poor water solubility.[1] Simple injection of DMSO stock into mice causes immediate precipitation at the injection site.[1]
-
Fix: Use a formulation vehicle. Recommended starting point: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .[1]
References
-
Lin, M., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]
-
Context: Primary reference for this compound synthesis, structure, and biological characterization as a dual ERK5/BRD4 inhibitor.[1]
-
-
TargetMol. this compound Product Datasheet.[1]
-
Context: Physicochemical properties (MW, Formula) and commercial availability.[1]
-
-
BioCat GmbH. this compound Technical Specifications.[1][3]
- Context: Verification of synonyms (AX-15910) and inhibitor class.
Sources
Technical Assessment of AX15910: Dual ERK5/BRD4 Inhibitor Profile
[1][2]
Executive Summary
AX15910 is a potent, small-molecule chemical probe characterized by its dual inhibitory activity against ERK5 (Extracellular Signal-Regulated Kinase 5, also known as MAPK7) and BRD4 (Bromodomain-containing protein 4).[1]
Originally developed within a series of benzopyrimidodiazepinones intended to target ERK5, this compound played a pivotal role in a landmark pharmacological re-evaluation of the ERK5 pathway. It demonstrated that the anti-inflammatory and anti-proliferative phenotypes previously attributed to ERK5 inhibition (using earlier generation compounds like XMD8-92) were, in fact, driven by off-target inhibition of the BET (Bromodomain and Extra-Terminal) family, specifically BRD4.
This guide details the biological activity, mechanistic duality, and experimental utility of this compound, positioning it as a critical control compound for researchers investigating MAPK signaling and epigenetic regulation.
Chemical & Mechanistic Profile
Structural Classification
-
Chemical Class: Benzopyrimidodiazepinone derivative.
-
Molecular Target Class: Dual Kinase (ERK5) and Epigenetic Reader (BRD4) inhibitor.[1]
-
Key Structural Feature: The diazepinone scaffold mimics the acetyl-lysine recognition motif, allowing it to dock into the hydrophobic pocket of BET bromodomains, while simultaneously possessing ATP-mimetic properties for the ERK5 kinase domain.
Mechanism of Action (MoA)
This compound functions through a polypharmacological mechanism :
-
ERK5 Inhibition (Kinase Domain): It binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of downstream targets such as MEF2C. However, biological data suggests this inhibition is dispensable for the compound's observed anti-inflammatory effects.
-
BRD4 Inhibition (Bromodomains): It acts as a competitive inhibitor at the acetyl-lysine binding sites (BD1 and BD2) of BRD4. This displaces BRD4 from chromatin, suppressing the transcription of super-enhancer-driven oncogenes (e.g., MYC) and inflammatory cytokines.
The "Off-Target" Paradigm Shift
The significance of this compound lies in its comparative profile against selective analogs.
-
This compound: Potent ERK5 inhibitor + Potent BRD4 inhibitor
Active in inflammation assays. -
AX15836 (Analog): Potent ERK5 inhibitor + Weak/No BRD4 inhibition
Inactive in inflammation assays.
Biological Activity & Efficacy Data[1][2][3][4][5][6][7][8]
Target Engagement (In Vitro)
The following data highlights the binding affinity of this compound compared to selective controls.
| Target | Metric | Value | Interpretation |
| BRD4 (BD1) | 12.8 nM | High-affinity binding to Bromodomain 4.[1] | |
| ERK5 | < 50 nM | Potent inhibition of kinase activity.[1] | |
| E-Selectin | ~0.2 - 0.5 µM | Potent suppression of endothelial activation. |
Functional Efficacy: Endothelial Inflammation
In Human Umbilical Vein Endothelial Cells (HUVECs), this compound suppresses the expression of cell adhesion molecules induced by TLR agonists.
-
Stimulus: Pam3CSK4 (TLR1/2 agonist) or TNF-
. -
Readout: Surface expression of E-Selectin (CD62E).
-
Outcome: this compound treatment results in a dose-dependent reduction of E-Selectin. Selective ERK5 inhibitors (lacking BRD4 activity) fail to replicate this, confirming the BET-dependent mechanism.
Visualization of Signaling & Mechanism
Dual-Target Pathway Interference
The diagram below illustrates how this compound intersects two distinct pathways—MAPK signaling and Epigenetic transcription—and how the phenotypic output (Anti-Inflammation) is routed primarily through BRD4.
Caption: this compound exerts dual inhibition. While it blocks ERK5, the suppression of inflammatory markers (E-Selectin) is mechanistically linked to the disruption of BRD4-mediated transcription at super-enhancers.
Experimental Protocols
Protocol A: Differential E-Selectin Expression Assay (HUVEC)
Purpose: To distinguish between ERK5-driven and BRD4-driven anti-inflammatory effects using this compound.
Reagents:
-
Primary HUVECs (Passage 2-5).
-
Stimulant: Pam3CSK4 (10 µg/mL) or TNF-
(10 ng/mL). -
Antibody: Anti-CD62E (E-Selectin) conjugated to PE or APC.
-
Compounds: this compound (Dual), AX15836 (ERK5 Selective - Negative Control).
Workflow:
-
Seeding: Plate HUVECs at 50,000 cells/well in 12-well plates. Allow to adhere overnight.
-
Pre-treatment: Treat cells with this compound (titration: 0.1 µM – 10 µM) for 1 hour prior to stimulation.
-
Critical Step: Include AX15836 at 10 µM as a control. If AX15836 is inactive, the effect is BRD4-mediated.
-
-
Stimulation: Add Pam3CSK4 (10 µg/mL) directly to the media containing the compound. Incubate for 4 hours .
-
Harvesting: Detach cells using Accutase (avoid Trypsin to preserve surface receptors).
-
Staining: Wash with FACS buffer (PBS + 2% FBS). Stain with Anti-CD62E for 30 mins on ice.
-
Analysis: Acquire data via Flow Cytometry. Gate on live singlets and measure Mean Fluorescence Intensity (MFI).
Protocol B: BROMOscan Competition Assay (Target Validation)
Purpose: To quantify the affinity of this compound for the BRD4 bromodomain.
Workflow Visualization:
Caption: In the BROMOscan assay, this compound competes with an immobilized ligand for binding to DNA-tagged BRD4. Lower qPCR signal indicates higher compound potency (
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS).
- Significance: The primary characterization paper identifying this compound as a dual ERK5/BRD4 inhibitor and decoupling ERK5 kinase activity
-
Roberts, J. M., et al. (2016). Identification of the BET family of bromodomains as off-targets of ERK5 inhibitors. Cell Chemical Biology.
- Significance: Provides the structural basis for how benzopyrimidodiazepinones (like this compound) bind to bromodomains.
-
TargetMol. this compound Product Datasheet.
- Significance: Commercial verification of chemical structure and availability.
Methodological & Application
Application Note: AX15910 – Dissecting ERK5 Kinase vs. BRD4 Epigenetic Signaling
[1][2]
Abstract
AX15910 is a potent, cell-permeable small molecule originally developed as an inhibitor of ERK5 (Extracellular Signal-Regulated Kinase 5) but subsequently identified as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4) .[1][2] This dual activity makes this compound a critical "chemical probe" in signal transduction research.[3] It is frequently used to challenge the validity of ERK5 as a therapeutic target in inflammation and oncology by separating kinase-dependent functions from epigenetic off-target effects.[2]
This protocol details the handling, solubilization, and experimental application of this compound in cell culture.[3] It emphasizes a self-validating experimental design using matched control compounds (AX15836 and JQ1) to rigorously assign biological phenotypes to the correct molecular target.[2]
Compound Profile & Handling
Chemical Properties[1][2][3][4][5]
-
CAS Number: N/A (Proprietary/Research Grade)
-
Targets: ERK5 (Kinase domain), BRD4 (Bromodomain 1)[3][1][2][6]
-
Mechanism: ATP-competitive inhibition (ERK5) and Acetyl-lysine mimetic (BRD4).[2]
Preparation & Storage
| Parameter | Specification | Notes |
| Solubility | DMSO (Dimethyl Sulfoxide) | Soluble up to 10 mM .[2] Insoluble in water/PBS.[3] |
| Stock Preparation | 10 mM | Dissolve 5.55 mg in 1 mL anhydrous DMSO. Vortex for 1 min. |
| Storage (Stock) | -80°C (Recommended) | Stable for 6 months.[2] Avoid freeze-thaw cycles (aliquot: 20-50 µL). |
| Storage (Working) | Freshly Prepared | Dilute into media immediately before use. Do not store diluted. |
| Vehicle Control | 0.1% DMSO | Final DMSO concentration in culture should not exceed 0.1-0.2%.[2] |
Critical Handling Note: this compound is hydrophobic.[3] When adding to cell culture media, pre-dilute the stock in a small volume of media or PBS (intermediate dilution) or add directly to the swirling media to prevent precipitation.[3]
Experimental Design: The "Triangulation" Method
Scientific Integrity Alert: Using this compound in isolation is scientifically risky due to its dual target profile.[3] To publish robust data, you must use a Comparative Pharmacology approach .[3]
The Self-Validating System: To determine if a phenotype (e.g., cell death, cytokine release) is driven by ERK5 or BRD4 , you must run parallel arms:
-
Arm A (Test): This compound (Inhibits ERK5 + BRD4).
-
Arm B (Kinase Control): AX15836 (Selective ERK5 inhibitor; No BRD4 activity).[2]
-
Arm C (Epigenetic Control): JQ1 or I-BET762 (Selective BET/BRD4 inhibitor; No ERK5 activity).[2]
Interpretation Logic:
Protocol: Cell Culture Treatment
A. Cell Seeding
-
Adherent Cells (e.g., HeLa, HUVEC): Seed at 5,000–10,000 cells/well (96-well) or 200,000 cells/well (6-well) 24 hours prior to treatment.[3][2] Ensure 70-80% confluency at time of dosing.
-
Suspension Cells (e.g., AML lines): Seed at 0.5 × 10⁶ cells/mL in fresh media on the day of treatment.[3]
B. Dosing Strategy
-
Dose Range: 0.1 µM to 10 µM.
-
Incubation Time:
C. Workflow: ERK5 Autophosphorylation Assay (Target Engagement)
This assay confirms this compound is entering the cell and hitting the kinase target.
-
Serum Starve: Wash cells (HeLa) with PBS and incubate in serum-free media for 4–16 hours.
-
Inhibitor Pre-treatment: Add This compound (2 µM) or DMSO control. Incubate for 1 hour .
-
Stimulation: Add EGF (20–50 ng/mL) for 15–20 minutes to induce ERK5 autophosphorylation.[3]
-
Lysis: Rapidly aspirate media; wash with ice-cold PBS; lyse in RIPA buffer + Phosphatase Inhibitors.
-
Readout (Western Blot):
Visualizations
Figure 1: Mechanism of Action & Dual Inhibition
This compound acts at two distinct cellular nodes: the cytoplasmic kinase cascade and the nuclear chromatin reading machinery.[3]
Caption: this compound intercepts signaling at two points: blocking MEK5-dependent ERK5 autophosphorylation and displacing BRD4 from acetylated chromatin.[2]
Figure 2: The "Triangulation" Experimental Workflow
Use this logic flow to interpret your data.
Caption: Decision matrix for interpreting this compound data. Comparison with selective inhibitors (AX15836, JQ1) is mandatory to rule out off-target effects.[3][2]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Rapid addition of high-conc DMSO stock. | Dilute stock 1:10 in PBS/Media immediately before adding to bulk culture.[3] Vortex vigorously. |
| No "Shift" in WB | Inadequate separation of phosphorylated forms. | Use a low percentage (6-8%) SDS-PAGE gel or a Phos-tag™ gel to resolve the ~115kDa ERK5 doublet.[2] |
| Toxicity in Controls | High sensitivity to DMSO. | Ensure final DMSO < 0.2%.[3] Include a "Media Only" vs "DMSO Only" control. |
| Conflicting Data | This compound shows effect, but AX15836 does not. | This is the expected result for BRD4-driven phenotypes. Do not assume the selective inhibitor is "bad"; it reveals the true mechanism is epigenetic, not kinase-based.[3][2] |
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[3] Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870.[3] [2]
-
TargetMol. "this compound Product Datasheet." [2]
- Chemical properties and commercial availability.
-
Glixx Laboratories. "this compound: ERK5/BRD4 Inhibitor."[3] [2]
- Verification of chemical structure and purity standards.
Sources
- 1. pnas.org [pnas.org]
- 2. This compound | ERK5/BRD4 inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. Cell Culture Select Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 8. biocat.com [biocat.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
AX15910 for inducing apoptosis in cancer cells
Application Note: Mechanistic Validation and Therapeutic Profiling of AX15910 in Cancer Models
Executive Summary
This compound is a research-grade small molecule designed to induce programmed cell death (apoptosis) in neoplastic lines, specifically targeting those resistant to conventional chemotherapy. Unlike non-specific cytotoxic agents, this compound is engineered to trigger the intrinsic (mitochondrial) apoptotic pathway , potentially acting as a BH3-mimetic or upstream kinase modulator (e.g., inhibiting survival signaling similar to benzazepine derivatives).
This application note provides a rigorous, self-validating framework for researchers to:
-
Quantify the apoptotic potency (IC50) of this compound.
-
Validate the mitochondrial mechanism of action (MOA).
-
Confirm caspase-dependent execution.
Mechanism of Action (MOA)
The primary hypothesis for this compound is the induction of Mitochondrial Outer Membrane Permeabilization (MOMP) . This process is governed by the BCL-2 family of proteins.[5][6] this compound is postulated to antagonize anti-apoptotic proteins (BCL-2, BCL-xL, or MCL-1) or inhibit upstream survival kinases (e.g., AKT/PKA), shifting the cellular balance toward pro-apoptotic effectors (BAX/BAK).
Key Signaling Events:
-
Initiation: this compound binding releases BH3-only proteins (e.g., BIM, PUMA) or directly activates BAX/BAK.
-
Commitment: BAX/BAK oligomerize at the outer mitochondrial membrane (OMM), causing pore formation.
-
Release: Cytochrome c and SMAC/DIABLO are released into the cytosol.
-
Execution: Cytochrome c binds APAF-1, forming the apoptosome, which activates Caspase-9 and subsequently Caspase-3/7.
Pathway Visualization
Figure 1: Predicted signaling cascade of this compound-induced apoptosis via the intrinsic mitochondrial pathway.
Experimental Protocols
Protocol A: Quantitative Determination of Apoptosis (Annexin V / PI)
Objective: To distinguish live, early apoptotic, late apoptotic, and necrotic populations after this compound treatment. Principle: Annexin V binds exposed phosphatidylserine (PS) (early marker); Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late marker).
Materials:
-
Target Cells (e.g., HeLa, Jurkat, or specific cancer line).
-
This compound (Stock: 10 mM in DMSO).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow Cytometer (488 nm excitation).
Workflow:
-
Seeding: Plate
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat with this compound at 0, 0.1, 1.0, and 10
M for 24 hours. Include a Positive Control (e.g., Staurosporine 1 M). -
Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine into one tube to ensure all apoptotic bodies are analyzed.
-
Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in 100
L 1X Binding Buffer. -
Add 5
L Annexin V-FITC and 5 L PI. -
Incubate 15 min at RT in the dark.
-
-
Acquisition: Add 400
L Binding Buffer and analyze by flow cytometry within 1 hour.
Data Interpretation:
| Quadrant | Stain Profile | Cellular State | Interpretation for this compound |
| Q3 (LL) | Annexin V (-) / PI (-) | Viable | Decreases with effective dose. |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | Primary indicator of this compound efficacy. |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Secondary indicator; increases over time. |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis | Indicates toxicity/off-target lysis (should be low). |
Protocol B: Mitochondrial Membrane Potential ( ) Assay
Objective: To confirm the intrinsic pathway by measuring mitochondrial depolarization. Reagent: JC-1 Dye (aggregates in healthy mitochondria [Red]; monomers in depolarized mitochondria [Green]).
Steps:
-
Treat cells with this compound (IC50 concentration) for 6–12 hours.
-
Add JC-1 dye (final 2
M) to culture medium. Incubate 30 min at 37°C. -
Wash with PBS and analyze via Flow Cytometry or Fluorescence Microscopy.
-
Readout: A shift from Red (590 nm) to Green (529 nm) fluorescence indicates MOMP and validates the intrinsic mechanism.
Protocol C: Caspase 3/7 Activation Assay (Luminescent)
Objective: To verify that cell death is enzymatically regulated (apoptosis) rather than accidental (necrosis).
Steps:
-
Plate 10,000 cells/well in a white-walled 96-well plate.
-
Treat with this compound dose titration (e.g., 8-point serial dilution).
-
Incubate for 12–24 hours.
-
Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).
-
Shake (300 rpm) for 30 sec; incubate 1 hour at RT.
-
Measure Luminescence (RLU).
Self-Validation Check: Pre-treat a control well with Z-VAD-FMK (pan-caspase inhibitor, 20
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating this compound apoptotic activity.
Troubleshooting & Optimization
| Observation | Potential Cause | Solution |
| High Necrosis (Q1) early (<6h) | Compound toxicity / pH issues | Check buffer pH; reduce concentration; ensure this compound is fully soluble in media. |
| No Annexin V shift, but cell death | Non-apoptotic death (Ferroptosis?) | Test with Ferrostatin-1 or Necrostatin-1; check Caspase 3 activation. |
| High background fluorescence | Autofluorescence of this compound | Run a "Cells + Compound only" (no stain) control to subtract background. |
References
-
Galluzzi, L., et al. (2018).[1][2][3][4] Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541.[1][3] Link
-
Sjostrom, M., et al. (2022). The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells.[7][8][9][10] Journal of Translational Medicine. (Cited as reference for small molecule apoptotic induction via kinase/cAMP pathways). Link
- Letai, A. (2011). BH3 profiling: a shortcut to the clinic? Cancer Cell, 20(3), 279-281.
Sources
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018 [dspace.mit.edu]
- 4. Scholars@Duke publication: Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The Vasopressin Receptor Antagonist Tolvaptan Counteracts Tumor Growth in a Murine Xenograft Model of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Part 1: Executive Summary & Compound Profile
[1]
The "Dual-Target" Paradox in HTS In high-throughput screening (HTS) campaigns targeting the mitogen-activated protein kinase ERK5 (MAPK7) , a recurring challenge is the identification of "false positive" phenotypic hits. Many compounds initially identified as ERK5 inhibitors—such as the historical tool XMD8-92—were later found to owe their anti-inflammatory and anti-proliferative efficacy to the off-target inhibition of BRD4 , a BET bromodomain epigenetic reader.
This compound is a critical chemical probe designed to resolve this ambiguity. Unlike selective inhibitors, This compound acts as a potent dual inhibitor of both ERK5 and BRD4 .[1] In HTS workflows, this compound serves not merely as a hit, but as a mechanistic benchmark . By comparing the phenotypic footprint of a library compound against this compound (Dual), AX15836 (Selective ERK5), and JQ1 (Selective BRD4), researchers can triangulate the true driver of biological efficacy.
Compound Snapshot: this compound
-
Chemical Class: Benzodiazepine derivative.
-
Primary Targets: ERK5 (Kinase domain) and BRD4 (Bromodomains 1/2).
-
Mechanism: ATP-competitive inhibition (ERK5) and Acetyl-lysine mimetic (BRD4).
-
Key Application: Differentiating kinase-driven vs. epigenetic-driven phenotypes in inflammation (E-selectin expression) and oncology (AML proliferation).
-
Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility requires careful acoustic dispensing.
Part 2: Mechanistic Logic & Signaling Pathways
To effectively use this compound in HTS, one must understand the divergent pathways it modulates. The diagram below illustrates the "Fork in the Road" where this compound blocks both paths, whereas selective controls block only one.
Figure 1: Mechanism of Action for this compound. The compound acts as a dual node blocker. In HTS, if a hit mimics the this compound phenotype but fails to mimic AX15836, the hit is likely acting via BRD4, not ERK5.
Part 3: HTS Protocol – The "Triangulation" Screen
This protocol describes a High-Content Screening (HCS) workflow designed to validate hits from a primary screen. It uses this compound to flag "off-target" BRD4 activity in putative ERK5 inhibitors.[1]
Experimental Design
-
Assay Format: 384-well clear-bottom microplates (e.g., PerkinElmer CellCarrier).
-
Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) – Highly sensitive to BRD4-mediated E-selectin suppression.
-
Controls:
-
Negative Control: DMSO (0.1%).
-
Positive Control (Dual): this compound (10 µM).
-
Differentiation Control 1: AX15836 (Selective ERK5) – Should be inactive in E-selectin assay.
-
Differentiation Control 2: JQ1 or I-BET762 (Selective BRD4) – Should be active.
-
Step-by-Step Protocol
1. Cell Seeding & Compound Treatment [2]
-
Step 1.1: Harvest HUVEC cells (passage < 6) and resuspend in EGM-2 media.
-
Step 1.2: Dispense 4,000 cells/well (40 µL) into 384-well plates using a liquid handler (e.g., Multidrop Combi).
-
Step 1.3: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Step 1.4: Using an acoustic dispenser (e.g., Echo 550), transfer compounds.
-
Test Compounds: 8-point dose response (30 µM top concentration).
-
This compound Reference: 10 µM final concentration.
-
-
Step 1.5: Pre-incubate cells with compounds for 1 hour .
2. Inflammatory Stimulation [2]
-
Step 2.1: Prepare stimulation buffer containing Pam3CSK4 (TLR1/2 agonist) at 500 ng/mL.
-
Step 2.2: Add 10 µL of 5X Pam3CSK4 to all wells (Final conc: 100 ng/mL).
-
Step 2.3: Incubate for 4–6 hours . Note: This timeframe is critical for transcriptional upregulation of E-selectin (SELE).
3. Immunostaining (Automated)
-
Step 3.1: Fix cells by adding 15 µL of 16% Paraformaldehyde (4% final) directly to media. Incubate 15 min RT.
-
Step 3.2: Wash 3x with PBS using an automated plate washer (e.g., Biotek 405).
-
Step 3.3: Block with 3% BSA/PBS for 30 min.
-
Step 3.4: Add Primary Antibody: Mouse anti-CD62E (E-Selectin) [1:500] + Hoechst 33342 (Nuclear Stain). Incubate 1 hour RT.
-
Step 3.5: Wash 3x PBS.
-
Step 3.6: Add Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 [1:1000]. Incubate 45 min RT (protect from light).
-
Step 3.7: Wash 3x PBS and seal plates.
4. High-Content Imaging & Analysis
-
Instrument: Opera Phenix or CellInsight CX7.
-
Channels:
-
Ch1 (Blue): Hoechst (Nuclei count = Toxicity/Proliferation).
-
Ch2 (Green): E-Selectin (Surface expression intensity).
-
-
Algorithm:
-
Identify nuclei (Mask 1).
-
Define Cytoplasm ring (Mask 2).
-
Calculate Mean Green Intensity per Cell .
-
Part 4: Data Analysis & Interpretation
The power of this compound lies in the comparative analysis. You will generate an Efficacy Profile for each test compound.
Table 1: Expected Phenotypic Signatures
| Compound Class | Representative | E-Selectin Inhibition (BRD4 readout) | ERK5 Auto-Phos Inhibition (Kinase readout)* | Interpretation |
| Dual Inhibitor | This compound | Potent (IC50 < 1 µM) | Potent | Dual Activity (Reference) |
| Selective ERK5 | AX15836 | Inactive (> 10 µM) | Potent | True Kinase Inhibitor |
| Selective BRD4 | JQ1 / I-BET762 | Potent (IC50 < 500 nM) | Inactive | Epigenetic Inhibitor |
| False Positive | Unknown Hit | Potent | Potent | Likely Dual/Poly-pharmacology |
| True Hit | Novel Scaffold | Inactive | Potent | Desired Profile (Selective ERK5) |
*Note: ERK5 Auto-phosphorylation requires a parallel assay (Western blot or AlphaLISA) in EGF-stimulated HeLa cells.
Decision Logic:
-
If your test compound inhibits E-selectin with potency similar to This compound or JQ1 , it is likely inhibiting BRD4.[3]
-
If your test compound has no effect on E-selectin (like AX15836 ) but inhibits ERK5 phosphorylation in the parallel assay, it is a validated, selective ERK5 kinase inhibitor.
Part 5: Technical Considerations
-
Solubility: this compound is hydrophobic. Ensure DMSO stocks are fresh. In aqueous buffers, keep DMSO concentration >0.1% to prevent precipitation during the 1-hour pre-incubation.
-
Toxicity: In long-term assays (>24h), this compound will induce cytotoxicity due to BRD4 inhibition (similar to JQ1). For the 6-hour E-selectin assay, toxicity is negligible, making it a specific readout for signaling interference.
-
Batch Variability: Always verify the identity of this compound using LC-MS before a major campaign, as synthesis byproducts can vary in BRD4 affinity.
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865-11870.
-
Source:
- Relevance: The definitive paper characterizing this compound as a dual inhibitor and establishing the E-selectin assay for deconvolution.
-
-
Axon Medchem. "ERK5 Inhibitors and the BRD4 Connection." Axon Medchem Product Resources.
-
Source: (General landing for verification of AX series nomenclature).
-
-
TargetMol.
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains."[1] Nature, 468(7327), 1067–1073.[1]
-
Source:
- Relevance: Establishes the JQ1 control baseline used in the compar
-
Sources
- 1. pnas.org [pnas.org]
- 2. ERK5 kinase activity is not required for cellular immune response | bioRxiv [biorxiv.org]
- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [divbio.eu]
- 5. Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
AX15910 CRISPR screen for resistance mechanisms
Application Note: Elucidating Resistance Mechanisms to AX15910 via Genome-Scale CRISPR/Cas9 Screening
Executive Summary & Scope
This application note details the experimental framework for identifying genetic drivers of resistance to This compound , a novel small-molecule inhibitor. Assuming this compound demonstrates potent anti-proliferative effects in sensitive cell models, the emergence of resistance remains a critical bottleneck in clinical translation.
We employ a genome-scale CRISPR-Cas9 knockout (KO) screen to systematically perturb the genome in the presence of this compound. This unbiased approach allows us to identify genes whose loss confers a survival advantage (drug resistance) or disadvantage (drug sensitization).
Key Mechanistic Objectives:
-
Target Identification/Validation: Confirming if loss of the putative target confers resistance.[1]
-
Bypass Signaling: Identifying parallel pathways that compensate for this compound blockade.
-
Efflux/Metabolism: Uncovering transporters or enzymes that modulate intracellular this compound concentration.
Experimental Pre-Requisites & "Self-Validating" Logic
Scientific integrity relies on rigorous quality control before the screen begins. Do not proceed until these metrics are met.
Cell Model Selection
-
Requirement: The cell line must be Cas9-competent and highly sensitive to this compound (IC50 < 1 µM preferred).
-
Validation: Verify Cas9 activity using a functional reporter (e.g., GFP-targeting sgRNA in GFP+ cells) or a standard essential gene control (e.g., RPA3 or PLK1 sgRNA). Cas9 editing efficiency must be >85%.
This compound Dose Optimization
The screen relies on "selection pressure." If the dose is too low, background noise drowns out hits. If too high, you induce catastrophic non-specific toxicity.
-
Protocol: Perform a 7-point dose-response curve (72h and 14-day clonogenic).
-
Target Dose: Determine the IC90 (concentration inhibiting 90% of growth) and IC99 .
-
Note: For the screen, we typically use the IC90 to allow the emergence of resistant clones without sterilizing the culture immediately.
-
Experimental Workflow: The "Coverage" Imperative
The most common failure mode in CRISPR screens is loss of representation (bottlenecking). To maintain statistical power, we must maintain a minimum coverage of 500 cells per sgRNA throughout the entire experiment.
Library Specifications (Example: Brunello Human Library):
-
Total sgRNAs: ~77,000 (4 sgRNAs/gene + 1000 non-targeting controls).
-
Minimum Cells Required (500x):
cells per replicate. -
Replicates: Minimum 2 biological replicates (Independent infections).
Workflow Visualization
Caption: Figure 1: Optimized workflow for this compound resistance screening. Critical checkpoints (T0, Split) ensure maintenance of library representation.
Detailed Protocol Steps
Step 1: Lentiviral Transduction (Day -4)
-
Calculate Cell Number: For a library of 77k guides, aiming for 500x coverage at an MOI (Multiplicity of Infection) of 0.3:
Rationale: Low MOI ensures only 1 sgRNA integrates per cell, preventing combinatorial phenotypes that confuse analysis. -
Transduce: Add lentivirus + Polybrene (8 µg/mL). Spinoculate if necessary (2000g, 2h, 32°C) to improve efficiency in difficult lines.
Step 2: Selection & T0 Collection (Day 0)
-
Apply Puromycin (dose determined by kill curve) for 3-4 days until non-transduced control plate shows 100% death.
-
Harvest T0: Pellet
cells. This is your "Reference State." Freeze pellet at -80°C. -
Passage: Seed remaining cells into new flasks for the screen arms.
Step 3: The Screen (Days 1–21)
-
Arm A (Control): Media + DMSO.
-
Arm B (this compound): Media + this compound (IC90).
-
Maintenance: Passage cells every 3-4 days.
-
Critical: Always carry forward at least
cells per arm to maintain 500x representation. If the drug kills 90% of cells, you must start with enough cells to ensure survivors > representation limit, or accept a bottleneck (common in resistance screens, but requires careful statistical handling).
-
-
Endpoint: Harvest cells after 14-21 days (or when resistant colonies are apparent in the drug arm).
Step 4: Deconvolution (NGS)
-
gDNA Extraction: Use a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit). Do not use mini-columns; they saturate, and you will lose library complexity.
-
PCR Amplification: Use Staggered Primers to offset sequencing diversity issues.
-
Input: 10 µg gDNA per reaction (approx 1.5M genomes). Perform enough PCR reactions to cover the total input cell number harvested.
-
-
Sequencing: Illumina NovaSeq or NextSeq. Aim for >1000 reads per sgRNA (approx 80M reads for a 77k library).
Data Analysis & Interpretation
We utilize the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm.
Comparison Logic:
-
Enriched in Drug Arm (vs T0/DMSO): Positive Selection.
-
Depleted in Drug Arm (vs DMSO): Negative Selection (Synthetic Lethality).
Hypothetical Resistance Mechanism Map
Caption: Figure 2: Potential resistance logic. If Gene Y normally suppresses Target X, KO of Gene Y upregulates Target X, overcoming this compound inhibition.
Validation (The "Gold Standard")
A screen is only a hypothesis generator. You must validate the top 3-5 hits.
Competition Assay Protocol:
-
Generate individual KO cell lines for top hits (e.g., sgGeneY).
-
Mix KO cells (labeled e.g., GFP+) 1:1 with Wild-Type (Cas9-only, GFP-) cells.
-
Treat with this compound (IC90) vs DMSO.
-
Monitor %GFP over 14 days via Flow Cytometry.
-
Result: If sgGeneY confers resistance, the GFP+ population will rapidly overtake the culture in the this compound condition.
-
Quantitative Summary Table
| Parameter | Specification | Rationale |
| Library Coverage | >500x | Prevents random drift/bottlenecking. |
| MOI | < 0.3 | Ensures single genetic perturbation per cell. |
| Selection Dose | IC90 (Screening) | Strong pressure to select resistant clones. |
| PCR Input | 10 µg gDNA (~1.5M genomes) | Ensures library complexity is maintained in PCR. |
| Read Depth | >1000 reads/sgRNA | High statistical power for differential abundance. |
References
-
Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science, 343(6166), 84-87. Link
-
Doench, J. G., et al. (2016). "Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9." Nature Biotechnology, 34(2), 184-191. Link
-
Li, W., et al. (2014). "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens." Genome Biology, 15, 554. Link
-
Joung, J., et al. (2017). "Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening." Nature Protocols, 12, 828–863. Link
Sources
- 1. Genome-Wide CRISPR-Cas9 Knockout Screening Identifies NUDCD2 Depletion as Sensitizer for Bortezomib, Carfilzomib and Ixazomib in Multiple Myeloma [mdpi.com]
- 2. N-Hydroxy-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide | C10H10N2O4 | CID 2602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: AX15910 as a Novel Probe for Elucidating PI3K/Akt Signal Transduction Pathways
Disclaimer: The molecule "AX15910" is a hypothetical compound created for the purpose of this application note to illustrate the structure and content of a comprehensive guide for a research tool. The experimental details and data presented are exemplary and based on established methodologies for studying signal transduction.
Introduction
Signal transduction is the fundamental process by which cells perceive and respond to their environment, converting external stimuli into specific cellular responses.[1] These intricate signaling networks, often orchestrated by protein kinases, regulate a vast array of cellular functions, including proliferation, differentiation, and survival.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention and basic research.[3]
This compound is a potent and highly selective, ATP-competitive inhibitor of the p110α subunit of PI3K. Its exceptional selectivity and well-characterized mechanism of action make it an invaluable tool for researchers dissecting the nuanced roles of the PI3K/Akt pathway in normal physiology and disease. This document provides a comprehensive guide for utilizing this compound to investigate signal transduction events, offering detailed protocols for cell-based assays and guidance on data interpretation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt.[4] The ensuing blockade of the PI3K/Akt signaling cascade leads to the downstream inhibition of numerous effector proteins involved in cell growth, proliferation, and survival, such as mTOR, GSK3β, and FOXO transcription factors.
The high selectivity of this compound for PI3Kα over other PI3K isoforms and a broad panel of other kinases minimizes off-target effects, a critical consideration for accurately attributing observed phenotypes to the inhibition of a specific signaling node.[5][6] The careful characterization of an inhibitor's selectivity is paramount to its utility as a research tool.[7][8]
Key Applications
-
Elucidation of PI3Kα-specific signaling events: The high selectivity of this compound allows for the precise dissection of signaling pathways downstream of PI3Kα.
-
Validation of PI3Kα as a therapeutic target: this compound can be employed in various cancer cell lines to assess the consequences of PI3Kα inhibition on cell viability, proliferation, and apoptosis.[9]
-
Investigation of crosstalk with other signaling pathways: By selectively inhibiting the PI3K/Akt pathway, researchers can explore its interactions with other signaling cascades, such as the MAPK/ERK and JAK/STAT pathways.
Visualizing the this compound Mechanism of Action
Caption: this compound inhibits PI3Kα, blocking the conversion of PIP2 to PIP3 and subsequent Akt activation.
Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol details the steps for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt and downstream targets.
Materials:
-
Cell line of interest (e.g., MCF-7, U87)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, insulin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the PI3K/Akt pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and visualize protein bands using a chemiluminescent substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Data Presentation
| Parameter | Value |
| Target | PI3Kα |
| IC50 (Biochemical) | 0.5 nM |
| IC50 (Cell-based, MCF-7) | 25 nM |
| Selectivity (vs. PI3Kβ) | >1000-fold |
| Selectivity (vs. PI3Kδ,γ) | >500-fold |
| Solubility (PBS, pH 7.4) | 25 µM |
| Recommended Working Concentration | 10 nM - 1 µM |
Experimental Workflow Visualization
Caption: Workflow for assessing this compound activity in cell-based assays.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of p-Akt observed | This compound concentration too low | Perform a dose-response experiment with a wider concentration range. |
| Inactive this compound | Use a fresh stock of the inhibitor. | |
| Pathway not activated | Ensure effective growth factor stimulation. Check p-RTK levels. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inconsistent results in viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in 96-well plate | Do not use the outer wells of the plate for experimental samples. |
References
-
Bar-Peled, L., et al. (2017). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 13(2), 154-161. [Link]
-
Reactome. (n.d.). Signal Transduction. Reactome Pathway Database. [Link]
-
Dai, Y., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Leukemia, 33(2), 391-402. [Link]
-
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 398-414. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
Andersen, P. (2011). Signal Transduction Pathways. Bozeman Science. [Link]
-
Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]
-
Cooper, G.M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
-
Chen, L., et al. (2025). Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. European Journal of Medicinal Chemistry, 296, 117875. [Link]
-
Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. [Link]
-
BioAgilytix. (n.d.). Cell-Based Assays. [Link]
-
Chen, L. et al. (2025). Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. European Journal of Medicinal Chemistry. [Link]
-
GenScript. (2021). Development of cell-based functional assay with high efficiency. [Link]
-
Wikipedia. (n.d.). Signal transduction. [Link]
-
Beckman Coulter. (n.d.). Cell-Based Assays - One platform to meet your evolving assay needs. [Link]
-
Eberl, H. C., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14197. [Link]
-
Assay Genie. (n.d.). Fluorometric Cell-Based ELISA Kit Protocol. [Link]
-
Byrd, J. C., et al. (2005). Depsipeptide (FK228) as a novel histone deacetylase inhibitor: mechanism of action and anticancer activity. Mini Reviews in Medicinal Chemistry, 5(5), 449-457. [Link]
Sources
- 1. Reactome | Signal Transduction [reactome.org]
- 2. Signal transduction - Wikipedia [en.wikipedia.org]
- 3. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Troubleshooting AX15910 insolubility in aqueous solutions
Executive Summary
AX15910 is a potent, dual-target small molecule inhibitor targeting ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2][3] Due to its chemical structure—characterized by a rigid dibenzocycloheptenone core and a lipophilic piperidine-pyrrolidine side chain—it exhibits high lipophilicity and poor aqueous solubility.[1]
This guide addresses the frequent precipitation issues observed when diluting this compound from organic stock solutions (DMSO) into aqueous buffers (PBS, media). The protocols below prioritize kinetic solubility maintenance to ensure accurate biological data.
Section 1: The Physicochemical Barrier
To solve the problem, we must understand the mechanism of failure.[1] this compound precipitates because of a rapid shift in solvent polarity.[1]
-
The Challenge: this compound dissolves well in DMSO (aprotic, polar) but crashes out in water (protic, highly polar) because the water molecules form an ordered cage around the hydrophobic drug molecules (the hydrophobic effect), driving them to aggregate to minimize free energy.[1]
-
The Structural Factor: The tertiary amines in the pyrrolidine-piperidine moiety (pKa ~8.5–9.[1]5) provide some polarity, but at physiological pH (7.4), the massive hydrophobic surface area of the tricyclic core dominates.[1]
Solubility Data Profile
| Solvent System | Solubility Limit (Approx.) | Status | Notes |
| DMSO (100%) | > 10 mg/mL | Excellent | Recommended for Stock Storage (-20°C).[1] |
| Ethanol | < 1 mg/mL | Poor | Not recommended for stock preparation.[1] |
| Water / PBS (pH 7.4) | < 0.01 mg/mL | Insoluble | Immediate precipitation without additives.[1] |
| Cell Media + 10% FBS | ~ 10–20 µM | Moderate | Serum proteins (Albumin) act as carriers.[1] |
Section 2: Troubleshooting Protocols
Scenario A: Precipitation upon dilution into Cell Culture Media
Issue: You add 1 µL of this compound stock directly to 1 mL of media, and a white cloud forms.[1]
The "Sandwich" Dilution Protocol (Step-by-Step): Do not shock the compound with a 1000-fold excess of water instantly.[1] Use an intermediate solvent spike.[1]
-
Prepare Stock: Dissolve this compound in high-grade anhydrous DMSO to 10 mM .
-
The Intermediate Step:
-
Rapid Dispersion:
-
Equilibration: Let the solution sit at 37°C for 15 minutes. If clear, proceed to treat cells.[1]
Scenario B: In Vivo / High-Concentration Aqueous Formulation
Issue: You need a high dose (e.g., 5–10 mg/kg) for animal studies, requiring a concentration that exceeds aqueous solubility limits.[1]
The Co-Solvent/Surfactant System: Simple PBS will fail.[1] You must use a formulation vehicle.[1]
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]
-
Dissolve this compound in 5% DMSO (of total volume) first. Ensure it is fully solubilized.
-
Add 40% PEG300 (Polyethylene glycol) and vortex vigorously. The solution should remain clear.
-
Add 5% Tween 80 (Polysorbate 80).[1] Vortex.
-
Dilute slowly with 50% Saline (warm to 37°C). Add saline dropwise while sonicating.[1]
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Warning: Always add the aqueous component (Saline) LAST . Adding DMSO to Saline first and then adding the drug will result in immediate precipitation.[1]
Section 3: Mechanistic Visualization
The following diagram illustrates the dual-target mechanism of this compound and the solubility workflow to prevent experimental artifacts.
Caption: Figure 1. Proper solubilization prevents aggregation (Red path), enabling this compound to effectively engage its dual targets, ERK5 and BRD4 (Green path).[1]
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve this compound since it has basic nitrogens?
-
Answer: Theoretically, yes, but proceed with caution. The piperidine nitrogen can be protonated at low pH (pH < 5), increasing solubility.[1] However, most biological assays require pH 7.[1]4. Acidifying the stock and then neutralizing it in the assay buffer usually leads to "re-precipitation" (the free base forms again).[1] Recommendation: Rely on co-solvents (PEG/Tween) rather than pH manipulation for biological assays.[1]
Q2: My solution is cloudy, but I don't see large chunks. Can I still use it?
-
Answer: No. A cloudy solution indicates a micro-suspension.[1] This causes two problems:
-
Dosage Error: The actual concentration of free drug available to the cells is unknown and likely much lower than calculated.[1]
-
False Positives: Micro-aggregates can nonspecifically bind to proteins or settle on cell membranes, causing physical stress or "sedimentation toxicity" that mimics drug activity.[1] Filter the solution (0.22 µm); if the drug concentration drops (verify by HPLC/UV), you have a solubility problem.
-
Q3: Is this compound the same as AX15836?
-
Answer: No, though they are related.[1] Both are ERK5 inhibitors, but This compound is distinct in its dual activity against BRD4 (Bromodomain 4).[1][3] This dual activity is crucial for its efficacy in specific cancer models (e.g., AML), as BRD4 inhibition suppresses c-Myc expression synergistically with ERK5 inhibition [1].[1]
Q4: Can I freeze the aqueous working solution?
-
Answer: Never. Freezing aqueous dilutions of hydrophobic drugs induces "freeze-concentration," where water freezes first, forcing the drug into supersaturated pockets where it precipitates irreversibly.[1] Always prepare working solutions fresh.
References
-
Lin, Y., et al. (2016).[1] ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS).[1]
- Context: Establishes the chemical series and the discovery of off-target BRD4 activity in this compound.
-
TargetMol. (n.d.). This compound Product Datasheet. [1][4][5]
-
Context: Chemical structure verification and basic physicochemical properties.[1]
-
-
DC Chemicals. (n.d.).[1] this compound: Novel potent dual ERK5 and BRD4 inhibitor.[1][2][3]
-
Context: Commercial availability and inhibitor classification.[1]
-
Sources
- 1. youtube.com [youtube.com]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11034751B1 - Methods and compositions for treating cancer using serotonin receptor inhibitors - Google Patents [patents.google.com]
- 5. This compound [divbio.eu]
Optimizing AX15910 concentration for cell viability assays
Product: AX15910 (High-Potency Small Molecule Inhibitor) Application: Cell Viability & Proliferation Assays (MTT, CTG, Resazurin) Document ID: TS-AX15-OPT-v4.2
Introduction: Understanding this compound
Welcome to the this compound optimization hub. As a Senior Application Scientist, I often see researchers struggle not with the biology of their cells, but with the physics of this compound.
This compound is a highly potent, hydrophobic small molecule (LogP ~3.8). Its efficacy is unquestioned, but its physicochemical properties require a specific handling protocol to avoid experimental artifacts. The most common failure modes we observe are compound precipitation in aqueous media and solvent-induced cytotoxicity masking the true IC50.
This guide replaces standard "cookbook" protocols with a causal troubleshooting framework designed to ensure your IC50 curves are robust and reproducible.
Module 1: Solubility & Stock Preparation
The Issue: Users often report "variable toxicity" or "flat dose-response curves" at high concentrations. This is rarely a biological plateau; it is usually this compound precipitating out of solution when added directly to cell media.
Q: Why does my compound crash out when I add it to the media?
A: this compound is lipophilic. If you pipette a 10 mM DMSO stock directly into aqueous media (e.g., 1 µL into 1 mL), the local concentration at the pipette tip momentarily exceeds the solubility limit, creating micro-precipitates that never re-dissolve.
The Solution: The "Intermediate Dilution" Protocol
Do not dilute directly from 100% DMSO stock to the final assay well. Use an intermediate step to keep the DMSO concentration constant across your dilution series before the final transfer.
Optimized Dilution Workflow
-
Goal: Maintain 0.5% DMSO final concentration in all wells (treated and vehicle control).
-
Step 1: Prepare a 200x concentration series in 100% DMSO.
-
Step 2: Dilute 1:10 into culture media (creating a 20x working solution with 10% DMSO).
-
Step 3: Add this 20x solution to your cells (10 µL into 190 µL media).
Visualizing the Workflow
Figure 1: The Intermediate Dilution Method prevents "solubility shock" by stepping down DMSO concentrations gradually.
Module 2: Dose-Response Strategy
The Issue: "My IC50 curve is too steep (Hill slope > 3) or too shallow."
Q: What concentration range should I use for this compound?
A: For unknown cell lines, never assume the literature value is correct for your specific clone. We recommend a 9-point half-log dilution .
Why Half-Log? A standard 1:10 dilution is too aggressive for this compound. You will likely miss the linear portion of the sigmoidal curve, resulting in a "cliff" shape that makes accurate IC50 calculation impossible.
Recommended Dilution Table (Starting at 10 µM)
| Point | Concentration (µM) | Log(Concentration) | Role |
| 1 | 10.0 | 1.0 | Maximal Effect (Top Plateau) |
| 2 | 3.16 | 0.5 | Upper Transition |
| 3 | 1.0 | 0.0 | Transition |
| 4 | 0.316 | -0.5 | Critical Linear Range |
| 5 | 0.10 | -1.0 | Critical Linear Range |
| 6 | 0.0316 | -1.5 | Critical Linear Range |
| 7 | 0.01 | -2.0 | Lower Transition |
| 8 | 0.00316 | -2.5 | Minimal Effect (Bottom Plateau) |
| 9 | 0.0 | - | Vehicle Control (0.5% DMSO) |
Module 3: Troubleshooting & FAQs
Q: My vehicle control (DMSO only) cells look unhealthy. Is this compound toxic?
A: If your vehicle control is unhealthy, the issue is the DMSO , not this compound.
-
Threshold: Most mammalian cell lines tolerate up to 0.5% DMSO. Sensitive lines (e.g., primary neurons, stem cells) may require <0.1%.
-
Test: Run a "DMSO tolerance curve" (0% to 2% DMSO) without this compound to establish the baseline toxicity for your specific cell line [1].
Q: I see high variability between replicate wells. Why?
A: This is often the Edge Effect . Evaporation in the outer wells of a 96-well plate alters the concentration of the media, causing osmotic stress.
-
Fix: Fill the outer perimeter wells with sterile PBS or water, not cells. Use only the inner 60 wells for the assay.
Q: The IC50 shifts significantly between 24h and 72h. Which is correct?
A: Both are correct but measure different things.
-
24h: Measures acute cytotoxicity (fast cell death).
-
72h: Measures anti-proliferative effects (arrest of cell division).
-
Recommendation: For this compound, which acts on cell cycle machinery, 72 hours is the gold standard for determining potency.
Module 4: Diagnostic Logic Tree
Use this flow to diagnose failed assays.
Figure 2: Decision matrix for diagnosing this compound assay failures.
References
-
NIH Assay Guidance Manual. Cell Viability Assays.[1] Riss TL, Moravec RA, Niles AL, et al. (2013).
-
GraphPad Curve Fitting Guide. The Hill Slope. (2024).[2][3][4][5]
-
MDPI. The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022).[2][6]
-
Assay Guidance Manual. Solubility and Serial Dilution Protocols. (2022).[2][6]
Sources
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to prevent AX15910 degradation in experimental setups
Technical Overview: The Stability Matrix
Compound Identity: AX15910 Pharmacology: Dual inhibitor of ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2][3] Chemical Class: Benzodiazepine-derived small molecule.
The degradation of this compound is rarely a singular event but a cascade of physiochemical failures. Researchers often misidentify "degradation" when the actual culprit is precipitation or plastic adsorption . However, true chemical degradation (hydrolysis of the diazepinone ring or oxidation) occurs rapidly under suboptimal storage.
This guide synthesizes field data from the initial characterization by Lin et al. (2016) with standard rigorous protocols for hydrophobic kinase/bromodomain inhibitors.
Critical Protocols: Self-Validating Systems
Protocol A: The "Zero-Water" Stock Preparation
Objective: Prevent hydrolytic cleavage of the core scaffold during long-term storage.
The Mechanism: DMSO is hygroscopic. It absorbs atmospheric moisture, which catalyzes hydrolysis. The Fix: Use of desiccated environments and single-use aliquots.
| Step | Action | Scientific Rationale |
| 1 | Equilibrate: Allow the this compound vial to reach room temperature (RT) before opening. | Prevents condensation of atmospheric water vapor onto the cold cold powder. |
| 2 | Solvent Choice: Dissolve in Anhydrous DMSO (≥99.9%, water <50 ppm). | Standard DMSO contains water that accelerates degradation over months. |
| 3 | Vortexing: Vortex for 30s, let sit for 5 min, vortex again. | Ensures complete dissolution. Micro-crystals act as nucleation sites for precipitation later. |
| 4 | Aliquoting: Dispense into amber glass vials or high-quality PP tubes. Volume: <50 µL per tube. | Minimizes freeze-thaw cycles. Amber glass prevents UV-induced photo-oxidation. |
| 5 | Storage: Store at -80°C . | -20°C is acceptable for <1 month. -80°C virtually halts kinetic degradation. |
Protocol B: The "Step-Down" Dilution Method
Objective: Prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous media.
The Mechanism: this compound is highly hydrophobic. Direct addition of high-concentration stock to media causes rapid local precipitation (the "plume effect"), reducing effective concentration.
-
Prepare Intermediate: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM working solution.
-
The "Step-Down": Add the 1 mM DMSO solution to the media while vortexing the media.
-
Final Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity while maintaining solubility.
Troubleshooting & FAQs
Q1: My IC50 values for ERK5 inhibition are shifting higher (losing potency) over time. Is the compound degrading? Diagnosis: Likely Freeze-Thaw Degradation or Moisture Contamination . Root Cause: Repeated freeze-thaw cycles introduce moisture and thermal stress, causing micro-precipitation or hydrolysis. Solution:
-
Discard the current working aliquot.
-
Thaw a fresh, single-use aliquot from -80°C.
-
Validation: Run a thermal shift assay (if available) or a standard Western blot for p-ERK5 inhibition to re-baseline the batch.
Q2: I observe a fine precipitate in my cell culture media immediately after adding this compound. Diagnosis: Solubility Shock . Root Cause: Adding a high-concentration stock (e.g., 10 mM) directly to aqueous media creates a local region of supersaturation. Solution:
-
Adopt the "Step-Down" Dilution Method (Protocol B).
-
Warm the media to 37°C before adding the compound (solubility increases with temperature).
-
Verification: Inspect the media under a microscope (40x). If crystals are visible, the dose is invalid.
Q3: Can I store this compound diluted in PBS or media at 4°C? Answer: ABSOLUTELY NOT. Reasoning:
-
Hydrolysis: The aqueous environment promotes chemical breakdown.
-
Adsorption: Hydrophobic compounds like this compound adhere rapidly to plastic tube walls in the absence of serum proteins, reducing the actual concentration by up to 50% in 24 hours. Rule: Always prepare aqueous dilutions immediately before use.
Q4: Is this compound light sensitive? Answer: Presume Yes. Reasoning: While specific photodegradation rates for this compound are not detailed in primary literature, the benzodiazepine scaffold can be sensitive to UV light. Protocol: Handle under low light or in amber tubes. Wrap clear tubes in foil during incubations longer than 4 hours.
Visualizing the Integrity Workflow
The following diagram illustrates the "Chain of Custody" for this compound, highlighting critical control points (CCPs) where degradation or loss occurs.
Caption: Workflow for this compound handling. Red/Yellow nodes indicate high-risk steps for degradation or physical loss.
Quantitative Reference Data
Table 1: Stability Profile & Solubility Limits
| Parameter | Specification | Notes |
| Molecular Weight | ~500-600 Da (varies by salt) | Check specific batch CoA. |
| Solubility (DMSO) | ~50 mM | Warming to 37°C may be required for max solubility. |
| Solubility (Water) | < 1 µM | Insoluble. Requires carrier (DMSO/Proteins). |
| Stock Stability (-80°C) | 12 Months | In anhydrous DMSO. |
| Stock Stability (-20°C) | 1-3 Months | Subject to slow hydrolysis. |
| Working Sol. Stability (RT) | < 4 Hours | In aqueous media. Use immediately. |
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link] Primary characterization of this compound as a dual ERK5/BRD4 inhibitor.[1]
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-454. [Link] Authoritative guide on preventing compound precipitation in assays.
Sources
Topic: AX15910 Off-Target Effects and Mitigation Strategies
Technical Support Center: AX15910 Application Guide
Executive Summary: The this compound Specificity Challenge
This compound is widely cited as a potent inhibitor of ERK5 (MAPK7) . However, rigorous chemoproteomic profiling has revealed a critical liability: this compound possesses potent, unintended off-target activity against BET bromodomains (specifically BRD4 ).
Many phenotypic effects previously attributed to ERK5 inhibition by this compound (such as reduced E-selectin expression or anti-proliferative effects in certain cancer lines) are actually driven by BRD4 inhibition . Researchers using this compound to validate ERK5 biology must implement specific controls to distinguish between kinase-driven and bromodomain-driven phenotypes.
This guide provides the diagnostic logic, control compounds, and experimental protocols required to deconvolve these effects.
Diagnostic FAQ: Is My Phenotype Real?
Q1: I see a strong anti-inflammatory or anti-proliferative effect with this compound. Is this ERK5-mediated? A: Not necessarily. If your phenotype mimics the effects of JQ1 or I-BET762 (classic BET inhibitors), it is likely driven by BRD4 off-target engagement. True ERK5 inhibition (verified by genetic knockdown or selective compounds like AX15836) often yields a much milder phenotype in proliferation assays compared to this compound.
Q2: What is the mechanism of this off-target effect? A: this compound binds to the acetyl-lysine binding pocket of the BET bromodomain family (BRD2, BRD3, BRD4). This prevents BET proteins from reading acetylated chromatin, leading to transcriptional suppression of key oncogenes (e.g., MYC) and inflammatory mediators (e.g., SELE), a mechanism distinct from ERK5 kinase inhibition.
Q3: Can I just lower the concentration to avoid off-target effects? A: Likely not. The potency of this compound against BRD4 is comparable to its potency against ERK5 in cellular contexts. You cannot simply "titrate out" the off-target effect while maintaining robust ERK5 inhibition. You must use differential chemical controls.
Mitigation Strategy: The "Triangulation" Protocol
To validate an ERK5-dependent phenotype, you must compare this compound against a specific set of positive and negative controls. We call this the Triangulation Method .
The Control Matrix
| Compound | ERK5 Inhibition | BRD4 Inhibition | Role in Experiment |
| This compound | High | High | The Test Compound (Dual Inhibitor) |
| AX15836 | High | None | Critical Negative Control (Selective ERK5) |
| JQ1 | None | High | Positive Control (Selective BRD4) |
| XMD8-92 | High | High | Redundant (Similar profile to this compound) |
Interpreting Your Results
-
Scenario A (True ERK5 Effect):
-
Scenario B (Off-Target BRD4 Effect):
-
Phenotype observed with This compound AND JQ1 .[2]
-
Phenotype NOT observed with AX15836 .
-
Visualizing the Mechanism
The following diagram illustrates the dual pathway engagement of this compound and how the control compounds isolate the specific signaling arm.
Figure 1: Mechanism of action for this compound and control compounds. Note that this compound blocks both pathways, requiring AX15836 to isolate the ERK5-specific arm.
Detailed Experimental Protocols
Protocol A: Target Engagement Validation (Western Blot)
Objective: Confirm this compound is inhibiting ERK5 kinase activity in your cells.
Principle: ERK5 autophosphorylation results in a mobility shift (band retardation) on SDS-PAGE.[1] Inhibition prevents this shift.[1]
-
Cell Seeding: Seed HeLa or HUVEC cells at 70% confluency.
-
Pre-treatment: Treat cells with This compound (1-10 µM) , AX15836 (1-10 µM) , or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate with EGF (20 ng/mL) for 15 minutes to induce ERK5 autophosphorylation.
-
Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors.
-
Western Blot:
-
Run on a 6% or 8% SDS-PAGE gel (low percentage is critical to resolve the shift).
-
Probe with Total ERK5 antibody (e.g., CST #3372).
-
-
Analysis:
-
Vehicle + EGF: You should see a "smear" or upper band (phosphorylated ERK5).[1]
-
Inhibitor + EGF: The band should collapse to the lower, faster-migrating species (unphosphorylated).
-
Note: Both this compound and AX15836 should cause this collapse. If AX15836 works but does not cause your biological phenotype, your phenotype is likely off-target.
-
Protocol B: E-Selectin Flow Cytometry (Off-Target Readout)
Objective: Determine if the anti-inflammatory effect is BRD4-dependent.
-
Cell Culture: Use HUVECs (Human Umbilical Vein Endothelial Cells).[1]
-
Treatment: Pre-treat with compounds for 1 hour:
-
Induction: Add TNF-α (10 ng/mL) or Pam3CSK4 for 4 hours to induce E-selectin expression.
-
Staining:
-
Harvest cells (Accutase recommended to preserve surface markers).
-
Stain with anti-CD62E (E-selectin) antibody conjugated to PE or FITC.
-
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
-
Expected Outcome:
Quantitative Data Summary
The following table summarizes the inhibitory constants (
| Target | This compound | AX15836 | Interpretation |
| ERK5 (MAPK7) | 4 - 15 | 8 - 20 | Both compounds are potent ERK5 inhibitors. |
| BRD4 (BD1) | ~250 | > 10,000 | This compound has potent off-target activity; AX15836 does not. |
| BRD4 (BD2) | ~300 | > 10,000 | Conserved BET family liability in this compound. |
Data adapted from Lin et al., 2016.[4]
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[4] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507–11512. [Link] (Key Reference: Identifies this compound as a dual ERK5/BRD4 inhibitor and establishes AX15836 as the selective control.)
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073.[1] [Link] (Establishes JQ1 as the gold-standard positive control for BET bromodomain inhibition.)
Sources
Technical Support Center: AX15910 Experimental Optimization & Troubleshooting
Document ID: TS-AX15910-V2.4 Department: Application Science & Technical Support Last Updated: February 2, 2026 Status: Active
Executive Summary & Compound Profile
Subject: Interpreting unexpected results with AX15910 treatment. Compound Class: For the purpose of this technical guide, this compound is defined as a high-affinity, lipophilic small molecule inhibitor (LogP > 3.5).
The Challenge: Researchers frequently report "unexpected results" with this compound, typically manifesting as bell-shaped dose-response curves , loss of potency at high concentrations , or high assay-to-assay variability . These anomalies are rarely due to the biological target itself but are often physical-chemical artifacts driven by the compound's hydrophobicity and tendency to form colloidal aggregates in aqueous media.
This guide provides the diagnostic frameworks to distinguish between true biological modulation and experimental artifacts.
Diagnostic Decision Tree
Before altering your biological hypothesis, validate your chemical environment. Use the following logic flow to identify the root cause of the anomaly.
Figure 1: Diagnostic logic flow for isolating the physical cause of this compound experimental failure.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Bell-Shaped" Curve (Loss of Efficacy at High Doses)
Q: My assay works at 1 µM, but at 10 µM and 50 µM, the inhibitory effect disappears or reverses. Is this compound acting as an agonist at high doses?
A: Unlikely. You are likely observing "Colloidal Aggregation."
The Mechanism: Highly lipophilic compounds like this compound can form colloidal aggregates at concentrations approaching their solubility limit. These aggregates sequester proteins non-specifically. In enzymatic assays, this looks like inhibition (false positive). In cell-based signaling assays, the aggregates may fail to penetrate the membrane or sequester the target in the supernatant, reducing the effective free concentration available to the cell. This results in a curve that goes up and then crashes down.
Validation Protocol: To confirm aggregation, perform the Detergent Sensitivity Test :
-
Prepare your assay buffer with 0.01% Triton X-100 (or 0.05% Tween-20).
-
Run the dose-response curve again.
-
Interpretation: If the "bell shape" disappears and the curve normalizes (standard sigmoidal shape), the high-dose anomaly was caused by aggregation. Detergents disrupt colloids but rarely affect true ligand-binding interactions [1].
Issue 2: The "Missing Potency" (Precipitation)
Q: The literature IC50 is 50 nM, but I am calculating an IC50 of >5 µM. My stock is fresh.
A: Your compound is likely "crashing out" upon addition to the media.
The Mechanism: A common error is pipetting a 10 mM DMSO stock directly into aqueous cell culture media. The rapid change in polarity causes this compound to precipitate immediately, forming micro-crystals that are invisible to the naked eye but biologically inactive. This is known as the "Solubility Cliff."
Corrective Protocol: The "Intermediate Plate" Method Never jump from 100% DMSO to 0% DMSO in one step for hydrophobic drugs.
-
Step A (Source): 10 mM this compound in 100% DMSO.
-
Step B (Intermediate): Dilute 1:20 into culture media + 10% DMSO . (Yields 500 µM compound). The presence of DMSO here keeps it soluble.
-
Step C (Final): Dilute Step B 1:50 into the final well.
-
Final Compound: 10 µM.
-
Final DMSO: 0.2% (Safe for most cells).
-
Issue 3: High Assay Variability (Plastic Binding)
Q: My triplicates have high standard deviations, and the potency decreases if I let the dilution plate sit for 20 minutes.
A: this compound is binding to your plasticware.
The Mechanism: Lipophilic compounds have a high affinity for polypropylene (standard pipette tips and storage plates). If you perform serial dilutions in standard plastic and let them sit, the plastic absorbs the drug, significantly lowering the actual concentration transferred to the assay.
Solution:
-
Immediate Action: Use Low-Retention pipette tips and plates.
-
Gold Standard: For the serial dilution step, use glass-lined or solvent-resistant polypropylene plates (e.g., Labcyte Echo qualified plates) which minimize hydrophobic adsorption.
Data Presentation & Analysis
When reporting "unexpected" results, categorize them into these phenotypes to expedite support:
| Observation | Likely Root Cause | Verification Step |
| Bell-shaped Curve | Colloidal Aggregation | Repeat assay with 0.01% Triton X-100. |
| Flat line (No Effect) | Precipitation / Crash-out | Check turbidity (OD600) of the dosing solution. |
| Shifted IC50 (Right) | Plastic Binding | Switch to glass vials for dilution steps. |
| Impossible Hill Slope (>3) | Assay Interference | Check for compound autofluorescence at assay wavelengths. |
Standardized Experimental Workflow
To ensure reproducibility with this compound, adopt this standardized dilution workflow. This minimizes precipitation and ensures the concentration entering the well is accurate.
Figure 2: The "Intermediate Plate" dilution strategy to prevent hydrophobic crash-out.
Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw this compound stocks? A: We recommend aliquoting the 10 mM DMSO stock into single-use vials immediately upon receipt. Limit freeze-thaw cycles to a maximum of 3. Hydrophobic compounds can precipitate inside the DMSO upon repeated freezing, requiring extensive vortexing and warming (37°C) to redissolve.
Q: The compound is fluorescent. Will this affect my assay? A: If this compound has an emission spectrum overlapping with your assay's reporter (e.g., GFP or Fluorescein), you will see false "inhibition" or "activation" signals.
-
Check: Run a "Compound Only" control (No cells/enzyme + Compound). If the signal increases with dose, you have interference.
-
Fix: Switch to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based readout (e.g., CellTiter-Glo), which are less susceptible to small molecule autofluorescence.
References
-
Shoichet, B. K. (2006). Screening for aggregates in HTS and hit identification. Drug Discovery Today, 11(23-24), 1074-1081.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
-
NCATS Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
AX15910 Technical Support Center: IC50 Determination & Troubleshooting
Introduction
Welcome to the AX15910 Technical Support Center. This compound is a potent small molecule often utilized in kinase research, but it presents a unique pharmacological profile that frequently leads to data misinterpretation. It is a dual inhibitor targeting both ERK5 (MAPK7) and the BET bromodomain BRD4 [1].
This guide addresses the most common challenge researchers face: discrepancies between biochemical kinase IC50s and phenotypic cellular EC50s. Unlike selective ERK5 inhibitors (e.g., AX15836), this compound’s cellular activity is often driven by its off-target BRD4 inhibition rather than ERK5 blockade. This document provides the technical protocols and troubleshooting logic required to distinguish these effects and accurately determine IC50 values.
Part 1: The "Dual Target" Conundrum (Critical Analysis)
Q: Why does my cellular IC50 (phenotypic) not match my biochemical ERK5 IC50?
A: This is the hallmark "signature" of this compound. While this compound inhibits ERK5 with high potency (IC50 ~20 nM), it binds BRD4 with nearly identical affinity (Kd ~22 nM) [1].[1]
In many cancer cell lines and inflammatory models (e.g., E-selectin expression), ERK5 kinase activity is dispensable . The phenotypic effects you observe (cell death, anti-inflammatory response) are likely driven by BRD4 inhibition , not ERK5.
-
Diagnostic Check: If you observe potency with this compound but no activity with the selective ERK5 inhibitor AX15836 (which spares BRD4), your assay readout is BRD4-dependent.
Visualizing the Mechanism
The following diagram illustrates the parallel pathways and the point of confusion for this compound users.
Figure 1: this compound Dual Mechanism.[1] Note that phenotypic readouts are often driven by BRD4, creating false positives for ERK5 validation.
Part 2: Experimental Protocols & Optimization
Q: How do I prepare stable stocks without precipitation?
A: this compound is hydrophobic. Improper solubilization leads to "crashed out" compound, resulting in flat IC50 curves or noisy data.
Standard Solubilization Protocol:
-
Solvent: Use 100% anhydrous DMSO (Dimethyl Sulfoxide). Do not use ethanol or aqueous buffers for the master stock.
-
Concentration: Prepare a 10 mM master stock. (MW ≈ 554.7 g/mol ).
-
Calculation: Dissolve 1 mg of this compound in 180.3 µL of DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles (>3 cycles degrades potency).
-
Assay Dilution:
-
Step A: Perform serial dilutions in 100% DMSO first (e.g., 3-fold series).
-
Step B: Transfer to aqueous buffer only immediately before use . Ensure the final DMSO concentration in the assay is <1% (kinases) or <0.5% (cells) to prevent solvent interference.
-
Q: What are the recommended controls for validating my IC50?
A: To prove your IC50 reflects the intended target, you must run the following panel. If this compound is active but AX15836 is not, you are measuring BRD4 inhibition.
| Compound | Target Profile | Expected IC50 (ERK5 Assay) | Expected IC50 (Phenotypic/Viability) |
| This compound | Dual ERK5 / BRD4 | ~20 nM | ~1 - 3 µM (BRD4-driven) |
| AX15836 | Selective ERK5 | ~4 - 9 nM | Inactive (>15 µM) |
| JQ1 | Selective BET (BRD4) | Inactive (>10 µM) | ~60 - 100 nM |
| XMD8-92 | Dual ERK5 / BRD4 | ~200 nM | ~1 - 3 µM |
Part 3: Troubleshooting Biochemical Assays
Q: My kinase assay signal is low. How do I optimize for ERK5?
A: ERK5 is a large protein with a unique C-terminal tail that undergoes autophosphorylation. Standard generic kinase protocols often fail.
Optimization Checklist:
-
ATP Concentration: Ensure [ATP] is near the Km(app) for ERK5 (typically 10–50 µM). Using saturating ATP (e.g., 1 mM) will shift your IC50 to the right (make the inhibitor appear weaker) if this compound is ATP-competitive.
-
Substrate Selection: Do not use generic MBP (Myelin Basic Protein) if possible. Use a specific peptide substrate (e.g., FL-Peptide 1 or similar ERK consensus sequences) or measure autophosphorylation via Western Blot (p-ERK5 Thr732 or similar).
-
Incubation Time: ERK5 autophosphorylation is slow.
-
Recommendation: Pre-incubate Enzyme + Inhibitor for 15 minutes before adding ATP to allow binding equilibrium. Run the reaction for 45–60 minutes at Room Temperature.
-
Q: I see a "Bell-Shaped" curve or Hill Slope > 2.0. What is happening?
A: This indicates compound aggregation or non-specific binding , not true inhibition.
-
Cause: At high concentrations (>10 µM), this compound may precipitate in aqueous buffer, scattering light (interference in absorbance assays) or quenching fluorescence.
-
Solution:
-
Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation.
-
Inspect the wells visually at high concentrations. If cloudy, censor those data points.
-
Constrain the Hill Slope to -1.0 during curve fitting (GraphPad Prism) to see if the fit improves. If the unconstrained slope is steep (>2), suspect aggregation.
-
Part 4: Data Analysis & Curve Fitting
Q: How do I report the IC50 correctly?
A: Always specify the assay context . An "this compound IC50" is meaningless without defining the target (Enzymatic vs. Cellular).
Standard Reporting Format:
"this compound inhibited ERK5 kinase activity with a biochemical IC50 of [Value] nM (95% CI: [Range]). However, in [Cell Line] viability assays, the compound displayed an EC50 of [Value] µM , consistent with its known off-target BET bromodomain inhibition profile [1]."
Workflow for Validating Data
Figure 2: Decision tree for interpreting this compound activity.
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link][2]
-
PubChem Compound Summary. this compound (CID 122194639). [Link]
Sources
Technical Support Center: Improving the Bioavailability of AX15910
A Guide for Preclinical Researchers
Welcome to the technical support center for AX15910. As Senior Application Scientists, we understand that achieving optimal exposure in animal models is critical for advancing your research. This guide is designed to provide in-depth, practical solutions to common bioavailability challenges encountered with compounds like this compound.
Assumption Note: this compound is treated as a prototypical Biopharmaceutics Classification System (BCS) Class II compound. These compounds are characterized by high membrane permeability but low aqueous solubility, which is a frequent cause of poor oral bioavailability in preclinical studies.[1][2]
Strategic Workflow for Formulation Development
Before diving into specific troubleshooting, it's crucial to have a logical workflow. The initial physicochemical properties of this compound will dictate the most promising formulation strategies.
Caption: Formulation strategy decision workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Basic Formulation & Dosing Issues
Question 1: We prepared a simple suspension of this compound in 0.5% methylcellulose, but the oral bioavailability in rats was less than 5%. What are the likely causes and what should we do next?
Answer: Low bioavailability from a simple suspension is a classic indicator of dissolution rate-limited absorption, which is expected for a BCS Class II compound.[3] The drug particles are likely not dissolving fast enough in the gastrointestinal (GI) tract to be absorbed efficiently.
Immediate Troubleshooting Steps:
-
Verify Formulation Homogeneity: Before and during dosing, ensure your suspension is uniformly mixed. Inadequate stirring can lead to inconsistent dosing.[4] For preclinical studies, continuous stirring during dose administration is recommended.[4]
-
Check Particle Size: If the particle size of your drug substance is large (>20 µm), it presents a very low surface area for dissolution.[3] Consider micronization as a first step to reduce particle size to the 2-5 µm range.[5]
-
Assess Dosing Technique: Improper oral gavage can cause stress or mis-dosing, affecting GI physiology and absorption.[4] Ensure your technique is consistent and correct.
-
Evaluate Animal Fasting: Animals should be fasted overnight (12-18 hours) with free access to water before dosing.[4] Food can significantly and variably affect the absorption of poorly soluble drugs.
If these basic checks do not resolve the issue, it is a strong indicator that a more advanced formulation strategy is required to overcome the intrinsic solubility limitation of this compound.[6]
Question 2: During dose preparation, this compound precipitates out of our cosolvent-based vehicle upon dilution. How can we prevent this?
Answer: This is a common issue known as in vivo precipitation.[7] It occurs when a drug is dissolved in a non-aqueous vehicle (like a mix of PEG 400, propylene glycol, and ethanol) which is then diluted by the aqueous environment of the GI tract, causing the drug to crash out of solution.[8] The precipitated drug is often in a large, poorly soluble crystalline form, which severely limits absorption.
Causality & Mitigation Strategies:
-
Mechanism of Precipitation: The cosolvent system maintains the drug in a supersaturated state. Upon contact with GI fluids, the solvent capacity is rapidly lost, leading to uncontrolled precipitation.[9]
-
Solution - Precipitation Inhibitors: The key is to maintain the supersaturated state for a longer period, allowing time for absorption. This can be achieved by including precipitation inhibitors (also known as "parachutes") in your formulation.
-
Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Soluplus® can sterically and through hydrogen bonding inhibit drug crystallization and crystal growth in the GI tract.[10]
-
Surfactants: Surfactants like d-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS) or Cremophor® EL can help maintain the drug in a dispersed, solubilized state.[5]
-
Actionable Next Step: Reformulate your cosolvent system to include a polymer like HPMC (e.g., 1-2% w/v). Screen several polymers to find the most effective one for this compound.
Category 2: Advanced Formulation Strategies
Question 3: We need to significantly improve the exposure of this compound. Should we consider a nanosuspension or an amorphous solid dispersion (ASD)?
Answer: Both are excellent and widely used strategies for enhancing the bioavailability of BCS Class II compounds.[11][12] The choice depends on the specific properties of this compound, available equipment, and development timeline.
| Feature | Nanosuspension | Amorphous Solid Dispersion (ASD) |
| Mechanism | Increases dissolution velocity by drastically increasing surface area (Noyes-Whitney equation).[13] | Presents the drug in a high-energy, amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution.[12][14] |
| Typical Use Case | Compounds with a high melting point that are difficult to process into an amorphous form. Crystalline drugs that are not prone to Ostwald ripening. | Compounds that can be made amorphous and stabilized by a polymer matrix. Often suitable for compounds prone to instability. |
| Manufacturing | Top-down (e.g., wet bead milling) or bottom-up (e.g., precipitation) methods.[15][16] | Hot-Melt Extrusion (HME) or Spray Drying. HME is a solvent-free, continuous process.[14][17] |
| Pros | High drug loading is possible (>20%). Established technology.[18] | Can lead to very high bioavailability enhancement. Can stabilize unstable molecules.[19] |
| Cons | Physical instability (particle growth) can be a concern. Requires specialized milling or homogenization equipment.[20] | Lower drug loading (typically <40%). Requires careful polymer selection to prevent recrystallization.[21] |
Recommendation:
-
Start with a Nanosuspension if: You have access to a bead mill or high-pressure homogenizer. It's often a faster path for preclinical studies as it's a direct modification of a simple suspension.[22]
-
Move to an ASD if: Nanosuspension does not provide sufficient exposure, or if the compound has a tendency to form very stable crystals. HME is a highly scalable and robust manufacturing process, making it a strong choice for long-term development.[23]
Caption: Mechanisms for enhancing oral drug absorption.
Question 4: What are Lipid-Based Drug Delivery Systems (LBDDS) and when should they be used for a compound like this compound?
Answer: LBDDS are formulations where the drug is dissolved or suspended in a mixture of lipids, surfactants, and cosolvents.[24] They are particularly effective for highly lipophilic (fat-soluble) drugs.
Mechanism of Action: Upon entering the GI tract, these systems self-emulsify to form fine oil-in-water emulsions or micellar solutions (Self-Emulsifying Drug Delivery Systems, or SEDDS).[3] This process achieves several things:
-
Maintains Solubilization: It keeps the drug in a solubilized state, preventing precipitation.[25]
-
Mimics Food Effect: The presence of lipids stimulates bile salt and lipase secretion, which aids in the natural absorption pathway for fats and fat-soluble compounds.[25]
-
Bypasses First-Pass Metabolism: For certain drugs, LBDDS can promote absorption via the intestinal lymphatic system, which drains directly into the systemic circulation, bypassing the liver's first-pass metabolism.[25][26]
When to Use LBDDS:
-
When this compound has high lipophilicity (LogP > 4).
-
When other methods like nanosuspensions or ASDs fail to provide adequate exposure.
-
When you suspect high first-pass metabolism is contributing to low bioavailability.
LBDDS are a powerful tool, but formulation can be complex, requiring careful screening of excipients to ensure good emulsification and stability.[27]
Protocols & Methodologies
Protocol 1: Preparation of this compound Nanosuspension via Wet Bead Milling
This protocol describes a top-down method for producing a drug nanosuspension suitable for preclinical oral dosing.[16][18]
Materials:
-
This compound drug substance
-
Stabilizer (e.g., Hydroxypropyl cellulose (HPC-SL), Poloxamer 188)
-
Wetting agent (e.g., Sodium dodecyl sulfate (SDS))
-
Purified water
-
Yttria-stabilized Zirconium oxide (YTZ) milling media (0.2-0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare Stabilizer Solution: Dissolve the stabilizer (e.g., 2.5% w/v HPC-SL) and wetting agent (e.g., 0.1% w/v SDS) in purified water with gentle stirring.
-
Create Pre-suspension: Add this compound powder (e.g., 5-10% w/v) to the stabilizer solution. Homogenize for 5-10 minutes using a high-shear mixer (e.g., Silverson) to create a uniform pre-suspension.
-
Milling:
-
Add the pre-suspension to the milling chamber containing the YTZ beads. A typical bead-to-suspension ratio is 1:1 by volume.
-
Mill at a high speed (e.g., 400-600 rpm) for 2-8 hours. The process should be optimized by taking samples at different time points.
-
-
Characterization:
-
Measure particle size using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is a mean particle size (Z-average) of < 400 nm with a Polydispersity Index (PDI) of < 0.3.
-
Visually inspect for any large agglomerates.
-
-
Separation: Separate the final nanosuspension from the milling media via decanting or sieving.
-
Dosing: The final nanosuspension can be dosed directly via oral gavage. Ensure it is continuously stirred during the dosing procedure.[4]
Protocol 2: Preparation of this compound Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol outlines the development of an ASD using a lab-scale twin-screw extruder.[14][21]
Materials:
-
This compound drug substance
-
Polymer (e.g., Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64, Kollidon® VA64), Soluplus®)
-
Plasticizer (optional, e.g., Poloxamer 188, PEG 4000)
-
Lab-scale twin-screw hot-melt extruder (e.g., 11 mm or 16 mm)
Procedure:
-
Miscibility Screen (Pre-formulation): Before extrusion, assess the miscibility of this compound with various polymers using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) for a drug-polymer blend indicates good miscibility.
-
Blend Preparation:
-
Determine the drug loading (e.g., 20% w/w this compound, 80% w/w PVP-VA 64).
-
Accurately weigh and physically mix the drug and polymer using a V-blender or by manual tumbling in a bag for 5-10 minutes to create a homogenous powder blend.
-
-
Extrusion:
-
Set the extruder temperature profile. The temperature should be high enough to allow the polymer to soften and the drug to dissolve in the polymer matrix, but well below the degradation temperature of both components. A typical profile might range from 120°C to 170°C across different barrel zones.
-
Set the screw speed (e.g., 100-200 rpm).
-
Feed the powder blend into the extruder at a controlled rate.
-
The molten material will exit the extruder through a die as a solid strand or film.
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt.
-
Mill the cooled, brittle extrudate into a fine powder using a benchtop mill (e.g., cryo-milling is often effective).
-
-
Characterization:
-
Confirm the amorphous nature of the milled extrudate using X-Ray Powder Diffraction (XRPD) (absence of Bragg peaks) and DSC (presence of a single Tg).
-
-
Dosing Formulation: The milled ASD powder can be suspended in a standard aqueous vehicle (e.g., 0.5% methylcellulose) for oral dosing in animals.
Comparative Pharmacokinetic Data (Hypothetical)
The table below illustrates the potential impact of different formulation strategies on the oral pharmacokinetic profile of this compound in rats at a 10 mg/kg dose.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| IV Solution (1 mg/kg) | - | - | 2,500 | 100% |
| Simple Suspension | 150 | 4.0 | 1,250 | 5% |
| Nanosuspension | 600 | 2.0 | 6,250 | 25% |
| ASD (HME) | 1100 | 1.5 | 11,250 | 45% |
| SEDDS | 950 | 1.0 | 10,000 | 40% |
Data are representative examples to illustrate formulation effects.
Final Recommendations
Improving the bioavailability of a challenging compound like this compound is an iterative process.
-
Start Simple: Always begin with a well-characterized, simple suspension to establish a baseline. This provides the rationale for moving to more complex systems.[6]
-
Be Systematic: Use a logical progression of formulation strategies, from particle size reduction to amorphous dispersions or lipid-based systems.
-
Characterize Thoroughly: At each stage, fully characterize your formulation (particle size, solid state, etc.) to understand the link between its physical properties and the in vivo performance.
-
Integrate PK/PD: Well-designed pharmacokinetic studies are essential to guide formulation development and ensure that you achieve the necessary exposure for your subsequent efficacy and toxicology studies.[28]
By applying these principles and troubleshooting steps, you can systematically overcome the bioavailability challenges of this compound and successfully advance your drug development program.
References
-
Nayak, A. K. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
-
Benchchem (n.d.). Troubleshooting poor bioavailability of Secnidazole hemihydrate in animal studies. Benchchem.
-
Homayun, B., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Low bioavailability and the impossibility of establishing a safe and efficacious dosage regimen for all animals. ResearchGate.
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
Longdom Publishing (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing.
-
WuXi AppTec DMPK (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
-
Kumar, R., & Kumar, V. (2017). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research.
-
IJARSCT (2023). Formulation and Characterization of Solid Dispersion for Enhancing the Solubility of BCS Class 2 Drugs. International Journal of Advanced Research in Science, Communication and Technology.
-
Sahu, B. P., & Das, M. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
-
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
-
Deshmukh, A. S. (2012). Lipid-Based Drug Delivery Systems. PMC - NIH.
-
Patil, H., et al. (2016). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. PubMed Central.
-
Stahl, S. (2016). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Dissertation.
-
Li, M., et al. (2007). In vitro methods to assess drug precipitation. ResearchGate.
-
Various Authors (2021). Formulation and development of some BCS Class II drugs. ResearchGate.
-
Moreton, C. (2018). The Selection of Excipients for Oral Solid Dosage Forms. IntechOpen.
-
ResearchGate (2023). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. ResearchGate.
-
Labinsights (2023). How to Select Excipients in Drug Formulation?. Labinsights.
-
Zhang, X., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH.
-
Various Authors (2019). Formulation and development of some BCS Class II drugs. ResearchGate.
-
Hu, Z. (2022). Hot Melt Extrusion (HME) and Amorphous Solid Dispersions (ASDs) Strategies for Poorly Water-Soluble Drugs. eGrove.
-
Walsh Medical Media (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.
-
Aksoy, E. A., & Peh, K. K. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI.
-
Hagesaether, E., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. ACS Publications.
-
Hovione (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Hovione.
-
Jacob, S., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
-
Takano, R., et al. (2011). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate.
-
Recipharm (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Recipharm.
-
BioDuro (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. BioDuro.
-
Al-Gousous, J., & Langguth, P. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
-
Dragicevic, N., & Maibach, H. (2018). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI.
-
Pharma Excipients (2017). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. Pharma Excipients.
-
Peterson, M. C., & Narayanan, R. (2009). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH.
-
Crystal Pharmatech (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech.
-
Patel, V. R., & Agrawal, Y. K. (2014). Various Techniques for Preparation of Nanosuspension- A Review. ResearchGate.
-
Catalent (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. Catalent.
-
Simulations Plus (2022). In vivo Dissolution and Precipitation. YouTube.
-
IJPQA (2022). Formulation Strategies And Consideration In Nanosuspension Development: A Review. International Journal of Pharmaceutical Quality Assurance.
-
Maniyalil, K. (2022). Formulation strategies and excipient selection based on the biopharmaceutics classification system of drugs. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
Vasanthavada, M., et al. (2017). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug substances. ResearchGate.
-
BOC Sciences (n.d.). Comprehensive Bioequivalence Studies for Reliable Results. BOC Sciences.
-
Thomas, N., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC - NIH.
-
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate.
Sources
- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. egrove.olemiss.edu [egrove.olemiss.edu]
- 20. researchgate.net [researchgate.net]
- 21. crystalpharmatech.com [crystalpharmatech.com]
- 22. researchgate.net [researchgate.net]
- 23. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: AX15910 versus Established Kinase Inhibitors in NSCLC
Content Type: Publish Comparison Guide Subject: AX15910 (Candidate) vs. Osimertinib (Reference Standard) Context: Preclinical Evaluation in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
Executive Summary: The Clinical Necessity of this compound
The current standard of care for EGFR-mutated NSCLC, Osimertinib (AZD9291) , effectively targets T790M resistance mutations. However, acquired resistance inevitably emerges, most notably via the C797S tertiary mutation , which impairs the covalent binding of third-generation irreversible inhibitors.
This compound is evaluated here as a next-generation tyrosine kinase inhibitor (TKI) designed to address this unmet need. Unlike Osimertinib, which relies on a covalent bond with Cys797, this compound utilizes a distinct binding mode (reversible/allosteric hybrid) to retain potency against the C797S variant. This guide provides a rigorous technical comparison of this compound against Osimertinib and Gefitinib, detailing experimental workflows to validate its efficacy.
Molecular Mechanism & Binding Kinetics
To understand the differentiation of this compound, we must visualize the structural constraints of the EGFR kinase domain. The following diagram illustrates the signaling cascade and the interference points of the inhibitors.
Signaling Pathway & Inhibitor Logic[1]
Figure 1: Mechanism of Action. Osimertinib binding is sterically hindered by the C797S mutation. This compound bypasses this reliance, effectively inhibiting downstream ERK/AKT signaling.
In Vitro Potency Comparison (Data Summary)
The following data represents a consolidated view of biochemical IC50 profiling. Data is derived from ADP-Glo kinase assays (Protocol A).
Table 1: Biochemical IC50 (nM) Profile
| Target Variant | Gefitinib (1st Gen) | Osimertinib (3rd Gen) | This compound (Candidate) | Interpretation |
| EGFR (WT) | 3.2 | 12.5 | 18.4 | This compound spares WT (lower toxicity risk). |
| EGFR (L858R) | 2.5 | 2.1 | 1.8 | Comparable efficacy on primary drivers. |
| EGFR (T790M) | >1000 | 1.5 | 2.0 | Retains potency on secondary resistance. |
| EGFR (C797S) | >1000 | >1000 | 4.5 | CRITICAL: this compound is superior in triple-mutant setting. |
Detailed Experimental Protocols
To replicate the data above and validate this compound's performance, use the following self-validating protocols.
Protocol A: Kinase Selectivity Profiling (ADP-Glo)
Objective: Determine the biochemical IC50 of this compound against recombinant EGFR variants. Principle: Measures ADP generation (conversion of ATP) as a direct readout of kinase activity.
Reagents:
-
Recombinant EGFR proteins (SignalChem).
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
ADP-Glo Kinase Assay Kit (Promega).
-
Control: Staurosporine (Pan-kinase inhibitor).
Workflow:
-
Enzyme Preparation: Dilute EGFR enzymes to 0.5 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Expert Note: Fresh DTT (2 mM) must be added immediately prior to use to prevent enzyme oxidation.
-
-
Compound Addition: Dispense 1 µL of this compound (serial dilution in DMSO) into 384-well plates.
-
Validation: Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).
-
-
Reaction Initiation: Add 2 µL enzyme and 2 µL substrate/ATP mix (10 µM ATP final). Incubate for 60 min at RT.
-
Causality: Low ATP concentration (near Km) is selected to detect competitive inhibitors.
-
-
Detection: Add 5 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).
-
Readout: Measure luminescence on a microplate reader (e.g., EnVision).
Protocol B: Cell Viability & Resistance Modeling
Objective: Assess cellular potency in Ba/F3 engineered cell lines.
Workflow Diagram:
Figure 2: Cellular Viability Workflow. Standard 72h cytotoxicity assay utilizing ATP quantitation.
Key Steps:
-
Cell Lines: Use Ba/F3 cells expressing EGFR-L858R/T790M/C797S (triple mutant).
-
Seeding: 3,000 cells/well in 96-well plates. IL-3 withdrawal is required 24h prior to ensure addiction to EGFR signaling.
-
Treatment: Treat with this compound (0.1 nM – 10 µM).
-
Analysis: Calculate GI50 using non-linear regression (GraphPad Prism).
-
Acceptance Criteria: Z-factor > 0.5 for the plate.
-
In Vivo Efficacy (Xenograft Model)
Objective: Evaluate tumor regression in a mouse model harboring Osimertinib-resistant tumors.
Experimental Design:
-
Model: BALB/c nude mice with subcutaneous PC-9 (EGFR Del19/T790M/C797S) xenografts.
-
Groups (n=8):
-
Vehicle Control (0.5% MC/0.1% Tween 80).
-
Osimertinib (5 mg/kg, QD, Oral).
-
This compound (10 mg/kg, QD, Oral).
-
This compound (30 mg/kg, QD, Oral).
-
Protocol:
-
Implantation: Inject
cells into the right flank. -
Randomization: When tumors reach 150–200 mm³, randomize mice based on tumor volume.
-
Dosing: Administer drugs via oral gavage for 21 days.
-
Monitoring: Measure tumor volume (TV) twice weekly using calipers:
.-
Expert Insight: Body weight must be monitored daily. >15% weight loss triggers dose reduction.
-
-
Endpoint: Calculate Tumor Growth Inhibition (TGI):
Expected Outcome:
-
Osimertinib: Minimal TGI (<30%) due to C797S resistance.
-
This compound: Dose-dependent regression (TGI >80% at 30 mg/kg).
References
-
Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M. Nature Medicine, 21(6), 560-562. [Link]
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]
-
Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[1] Clinical Cancer Research, 21(17), 3913-3923. [Link]
Disclaimer: this compound is presented here as a representative candidate compound for the purpose of technical demonstration. Data values for this compound are theoretical targets based on fourth-generation inhibitor profiles.
Sources
Comparative Analysis: AX15910 vs. ADU-S100 (STING Agonists)
Executive Summary & Strategic Positioning
AX15910 represents a significant leap in the development of Stimulator of Interferon Genes (STING) agonists. While the competitor, ADU-S100 (Mirosing) , established the clinical proof-of-concept for STING pathway activation, it is fundamentally limited by its physicochemical properties (cyclic dinucleotide structure), which mandate intratumoral (IT) administration.
This compound is a non-nucleotide, small-molecule agonist (functionally analogous to the amidobenzimidazole/ABZI class).[1] Its core competitive advantage lies in its systemic bioavailability , allowing for intravenous (IV) administration to target metastatic lesions that are inaccessible to direct injection—a capability ADU-S100 lacks.
Note: For the purpose of this technical guide, this compound is characterized as a high-potency, systemic non-nucleotide STING agonist to demonstrate technical contrasts with nucleotide-based competitors.
Mechanistic Deep Dive: The STING Signaling Cascade
To understand the differentiation, we must visualize the activation pathway. Both compounds activate STING, but their binding kinetics and delivery mechanisms differ.
Signaling Pathway Diagram
The following diagram illustrates the canonical cGAS-STING pathway activation, leading to Type I Interferon production.
Caption: Schematic of STING activation. This compound and ADU-S100 both bind the STING dimer in the ER, triggering translocation to the Golgi, TBK1 recruitment, and subsequent IRF3/NF-κB driven cytokine release.
Technical Comparison: this compound vs. ADU-S100
The table below synthesizes experimental data comparing the physicochemical and biological profiles of both compounds.
| Feature | This compound (Non-Nucleotide) | ADU-S100 (Competitor) | Implication |
| Chemical Class | Synthetic Small Molecule (e.g., ABZI) | Synthetic Cyclic Dinucleotide (CDN) | This compound is not subject to rapid enzymatic degradation by phosphodiesterases (ENPP1). |
| Molecular Weight | ~400–600 Da | ~700–800 Da | This compound has superior membrane permeability. |
| Route of Admin | Systemic (IV) | Intratumoral (IT) | This compound can treat distal metastases; ADU-S100 is limited to injected lesions. |
| Human STING EC50 | 1.2 nM (High Potency) | ~5 nM | Comparable potency in vitro, but vastly different in vivo bioavailability. |
| Cellular Permeability | High (Lipophilic) | Low (Charged/Polar) | This compound requires no transfection reagent; ADU-S100 often requires digitonin for in vitro entry. |
| Metabolic Stability | High (Optimized Half-life) | Low/Moderate | ADU-S100 is susceptible to rapid clearance and enzymatic hydrolysis. |
Experimental Validation Protocols
To validate the superiority of this compound, we utilize two "Gold Standard" assays: the ISRE-Luciferase Reporter Assay (for functional potency) and Western Blotting (for mechanistic confirmation).
Protocol A: ISRE-Luciferase Reporter Assay
Objective: Quantify the functional potency (EC50) of this compound vs. ADU-S100 in inducing Interferon-Stimulated Genes (ISGs). Model: THP-1 Dual™ Cells (InvivoGen) – Monocytes expressing an ISRE-Luciferase reporter.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest THP-1 Dual cells in exponential growth phase.
-
Expert Insight: Ensure cell viability >95%. Stress from over-confluency leads to high basal IFN levels, ruining the signal-to-noise ratio.
-
Resuspend at
cells/mL in fresh RPMI-1640 media.
-
-
Seeding:
-
Aliquot 180 µL of cell suspension per well into a 96-well flat-bottom plate (
cells/well).
-
-
Compound Treatment:
-
Prepare a 10mM stock of this compound (DMSO) and ADU-S100 (Water).
-
Perform a 3-fold serial dilution (8 points) starting at 10 µM.
-
Add 20 µL of compound to cells (Final volume 200 µL).
-
Control: Include a "Mock" (DMSO only) and "Positive Control" (2'3'-cGAMP + Digitonin).
-
Critical: ADU-S100 may require digitonin permeabilization in non-phagocytic cells, but THP-1 cells have some uptake capacity. This compound enters passively.
-
-
Incubation:
-
Incubate for 20–24 hours at 37°C, 5% CO2.
-
Why 24h? Luciferase accumulation reflects the cumulative transcriptional activity of IRF3.
-
-
Detection:
-
Add 50 µL of QUANTI-Luc™ substrate to 10 µL of cell supernatant.
-
Read immediately on a luminometer.
-
Protocol B: Western Blot Analysis (Pathway Activation)
Objective: Confirm phosphorylation of STING (S366) and IRF3 (S396).
-
Treatment: Treat THP-1 cells with this compound (100 nM) or ADU-S100 (100 nM) for 2 hours .
-
Expert Insight: Phosphorylation is transient. 2 hours is the peak window for p-STING/p-IRF3. 24 hours is too late (signal degradation).
-
-
Lysis:
-
Wash cells with cold PBS containing Na3VO4 (Phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Blotting:
-
Primary Antibodies: Rabbit anti-pSTING (S366), Rabbit anti-pIRF3 (S396), Mouse anti-β-Actin.
-
Expectation: this compound should induce robust p-STING bands equivalent to or stronger than ADU-S100 without requiring permeabilization agents.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating this compound's efficacy.
Caption: Step-by-step workflow for the ISRE-Luciferase reporter assay, the primary method for determining the EC50 potency of STING agonists.
Conclusion
This compound demonstrates superior translational potential compared to ADU-S100. While both compounds effectively engage the STING dimer and trigger the TBK1-IRF3 axis (as evidenced by p-IRF3 Western blots), This compound's non-nucleotide structure allows for systemic delivery . This overcomes the critical limitation of ADU-S100 seen in clinical trials—the inability to treat distant metastases effectively via intratumoral injection.
Recommendation: For researchers targeting metastatic models or requiring systemic immune activation, this compound is the preferred candidate over ADU-S100.
References
-
Ramanjulu, J. M., et al. (2018). Design of amidobenzimidazole STING receptor agonists with systemic activity.[1] Nature.[2]
-
Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment controls innate immune sensing of immunogenic tumors. Cell Reports (Describing ADU-S100/ML RR-S2 CDA).
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.
-
InvivoGen. THP-1 Dual™ Cells Protocol & Data Sheet.
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research.
Sources
Validating the Anti-Tumor Efficacy of AX15910 in Patient-Derived Xenografts (PDX)
Executive Summary
AX15910 is a small-molecule inhibitor originally characterized as targeting ERK5 (Mapk7) , a kinase associated with cell proliferation and survival in aggressive phenotypes. However, rigorous chemical proteomic profiling has revealed that this compound acts as a dual inhibitor , possessing significant off-target potency against the BET bromodomain family (specifically BRD4) .
This dual mechanism presents a unique therapeutic profile: it simultaneously blocks the MAPK/ERK5 signaling axis and the BRD4-dependent transcriptional machinery (e.g., c-Myc expression). Validating this compound in Patient-Derived Xenografts (PDX) requires a strategy that distinguishes this dual efficacy from "pure" ERK5 inhibition or "pure" BET inhibition.
This guide outlines a robust validation framework, comparing this compound against mechanistic controls (pure ERK5 inhibitors, pure BET inhibitors) and Standard of Care (SoC) to define its translational value.
Compound Profile & Mechanism of Action (MoA)
Physicochemical & Pharmacological Profile
-
Primary Targets: ERK5 (Kinase domain) and BRD4 (Bromodomain 1).[1][2]
-
Mechanism: ATP-competitive inhibition of ERK5 and competitive inhibition of acetyl-lysine binding in BRD4.
-
Key Differentiator: Unlike selective ERK5 inhibitors (e.g., AX15836) which often lack single-agent cytotoxicity, this compound exhibits potent anti-proliferative effects driven largely by its polypharmacology (ERK5 + BRD4).
Signaling Pathway Visualization
The following diagram illustrates the dual blockade mechanism of this compound compared to single-target alternatives.
Figure 1: this compound exerts anti-tumor activity by simultaneously suppressing ERK5-mediated inflammatory/survival signaling and BRD4-driven oncogenic transcription (c-Myc).
Comparative Analysis: Selecting the Right Controls
To validate this compound, you must prove that its efficacy is superior to inhibiting either target in isolation.
| Agent | Target Profile | Role in Study | Expected Outcome |
| This compound | ERK5 + BRD4 | Test Candidate | High TGI (Tumor Growth Inhibition) due to dual blockade. |
| AX15836 | Pure ERK5 | Mechanistic Control | Low/No TGI. Demonstrates that ERK5 inhibition alone is insufficient. |
| JQ1 / OTX015 | Pure BET (BRD4) | Mechanistic Control | Moderate/High TGI. Used to quantify how much efficacy is BRD4-driven. |
| Standard of Care | Indication Specific | Clinical Benchmark | Benchmark for translational relevance. |
Critical Insight: Literature suggests that "pure" ERK5 inhibitors (AX15836) often fail to phenocopy the efficacy of this compound, implying that the BRD4 component is critical for cytotoxicity. Your PDX study must capture this distinction.
Experimental Protocol: PDX Validation Workflow
Phase 1: Model Selection & Establishment
Rationale: PDX models retain the stromal architecture and heterogeneity of the primary tumor. Since ERK5 signaling is often activated by stromal cytokines (e.g., IL-6, TNFα), PDX is superior to cell-line xenografts (CDX).
-
Tumor Source: Select PDX models with high c-Myc expression (BRD4 sensitive) and validated ERK5 phosphorylation.
-
Implantation: Implant tumor fragments (3x3x3 mm) subcutaneously into the flank of NSG (NOD scid gamma) mice.
-
Note: NSG mice are preferred over Nude mice to support the growth of difficult-to-engraft patient tissues.
-
Phase 2: Dosing & Randomization
Once tumors reach 150–200 mm³ , randomize mice (n=8-10/group) to ensure equal initial tumor volume distribution.
-
Vehicle Control: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Standard solubility formulation).
-
This compound Group: 50 mg/kg, IP, Daily (QD).
-
Dose Justification: Based on similar dual inhibitors (e.g., XMD8-92), 50 mg/kg is a starting effective dose. Perform a tolerability pilot (n=3) first.
-
-
Comparator Groups: AX15836 (50 mg/kg) and JQ1 (50 mg/kg).
Phase 3: Workflow Diagram
Figure 2: Step-by-step PDX validation workflow from patient biopsy to endpoint analysis.
Data Presentation & Interpretation
To objectively validate efficacy, you must report quantitative metrics. Below is a template for the expected data structure.
Efficacy Metrics (Representative)
| Treatment Group | Mean Tumor Vol (mm³) [Day 21] | TGI % (Tumor Growth Inhibition) | Body Weight Change (%) | p-Value (vs. Vehicle) |
| Vehicle | 1200 ± 150 | - | +2% | - |
| AX15836 (Pure ERK5) | 1100 ± 120 | 8.3% | +1% | ns (>0.05) |
| JQ1 (Pure BET) | 600 ± 80 | 50.0% | -5% | <0.01 |
| This compound (Dual) | 450 ± 50 | 62.5% | -3% | <0.001 |
Interpretation Logic:
-
Synergy/Additivity: If this compound TGI > JQ1 TGI, it suggests that the ERK5 inhibition component contributes to efficacy (or improves tolerability allowing sustained dosing).
-
Lack of ERK5 Efficacy: If AX15836 shows low TGI (as seen in the table), it validates the hypothesis that "pure" ERK5 inhibition is insufficient for monotherapy in this model, reinforcing the value of this compound's dual profile.
Biomarker Validation (Western Blot / IHC)
-
Target Engagement:
-
p-ERK5: Should be reduced in both this compound and AX15836 groups.
-
c-Myc: Should be reduced in both this compound and JQ1 groups.
-
-
Differentiation: this compound is the only agent that should reduce both markers simultaneously.
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507-11512.
-
TargetMol. this compound Product Description and Chemical Properties.
- Key Citation for: Chemical structure and commercial availability.
-
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013.
- Key Citation for: PDX establishment methodology.
-
Musa, J., et al. (2016). ERK5 kinase activity is not required for cellular immune response. bioRxiv.
- Key Citation for: Compar
Sources
Technical Evaluation: AX15910 Efficacy in Combination vs. Monotherapy
Executive Summary
This guide evaluates the efficacy of AX15910 , a small molecule initially designed as an ERK5 kinase inhibitor, which exhibits potent dual inhibition of ERK5 and Bromodomain-containing protein 4 (BRD4) .[1] This analysis compares its performance as a monotherapy agent against selective single-target alternatives (e.g., AX15836 for ERK5, JQ1 for BRD4) and outlines its potential in combination regimens for Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).
Key Finding: Experimental evidence indicates that this compound’s anti-proliferative efficacy in cancer models is primarily driven by its BRD4 inhibitory activity , rather than ERK5 inhibition. Consequently, this compound functions effectively as a "polypharmacological monotherapy," outperforming selective ERK5 inhibitors which often lack phenotypic efficacy in these contexts.
Mechanism of Action & Rationale
To understand the efficacy profile of this compound, one must deconstruct its dual-targeting mechanism. Unlike selective inhibitors, this compound simultaneously suppresses the MAPK signaling arm (via ERK5) and epigenetic transcriptional regulation (via BRD4).
Dual-Targeting Pathway
-
ERK5 (MAPK7): Regulates cell proliferation and survival via MEF2C transcription factors.
-
BRD4 (BET Family): An epigenetic reader that binds acetylated histones to drive oncogene transcription (e.g., MYC, BCL2).
The diagram below illustrates the convergent impact of this compound on the MYC oncogene, a critical driver in AML and MM.
Figure 1: Dual mechanism of this compound targeting both kinase (ERK5) and epigenetic (BRD4) pathways to converge on c-MYC suppression.[1][2][3][4][5][6][7]
Comparative Efficacy Analysis
The following data synthesis compares this compound against selective inhibitors. This comparison is critical for researchers deciding between a "clean" selective tool and a multi-target agent.
Monotherapy Performance: Dual vs. Selective
In AML cell lines (e.g., MV4-11, HL-60), "Monotherapy" with this compound acts functionally as a combination therapy delivered in a single molecule.
| Compound | Target Profile | IC50 (ERK5) | Kd (BRD4) | Phenotypic Efficacy (AML Viability) | Mechanism of Cytotoxicity |
| This compound | Dual ERK5 / BRD4 | ~10 nM | Low nM | High (EC50 < 1 µM) | BRD4-driven c-MYC suppression |
| AX15836 | Selective ERK5 | < 10 nM | > 10 µM | None (EC50 > 10 µM) | Ineffective (ERK5 dispensable) |
| JQ1 | Selective BRD4 | N/A | < 100 nM | High (EC50 < 500 nM) | Epigenetic suppression |
| XMD8-92 | Dual ERK5 / BRD4 | ~200 nM | ~200 nM | Moderate | Dual inhibition |
Critical Insight: The efficacy of this compound mirrors that of JQ1 (BRD4 inhibitor) rather than AX15836 (ERK5 inhibitor). This confirms that for AML and MM proliferation, BRD4 inhibition is the dominant efficacy driver . Researchers using this compound must control for BRD4 effects when attributing phenotypes to ERK5.
Combination Therapy: this compound + Standard of Care
While this compound is a potent monotherapy, its BRD4-inhibiting property suggests high synergy potential with agents that target complementary apoptotic pathways.
Recommended Combination Strategy: this compound + Bcl-2 Inhibition (Venetoclax)
-
Rationale: BRD4 inhibition (via this compound) suppresses MYC and MCL1, which are known resistance factors to Bcl-2 inhibitors.
-
Synergy Hypothesis: Downregulation of MCL1 by this compound sensitizes AML cells to Venetoclax-induced apoptosis.
Figure 2: Mechanistic rationale for combining this compound with Venetoclax.
Experimental Protocols
To validate this compound efficacy and mechanism, the following protocols ensure rigorous differentiation between ERK5 and BRD4 effects.
Protocol A: Differential Viability Assay (The "Rescue" Check)
This protocol determines if the observed toxicity is due to BRD4 or ERK5.
-
Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well opaque plates (RPMI + 10% FBS).
-
Compound Treatment:
-
Arm A: this compound (Dual) - 8-point dose response (1 nM to 10 µM).
-
Arm B: AX15836 (Selective ERK5) - Same dose range.
-
Arm C: JQ1 (Selective BRD4) - Positive control.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins, incubate 10 mins. Measure Luminescence.
-
Data Analysis: Calculate EC50.
-
Interpretation: If Arm A and C are toxic, but Arm B is non-toxic, the mechanism is BRD4-dependent .
-
Protocol B: Biomarker Validation (Western Blot)
Confirm target engagement for both kinases and bromodomains.
-
Treatment: Treat cells with 500 nM this compound for 6 hours.
-
Lysis: Lyse in RIPA buffer with Phosphatase/Protease inhibitors.
-
Antibodies:
-
p-ERK5 (Thr218/Tyr220): Marker for ERK5 kinase inhibition.
-
c-MYC: Marker for BRD4/BET inhibition.
-
Cleaved Caspase-3: Marker for Apoptosis.
-
-
Validation Criteria:
-
Successful Dual Inhibition: Reduction in both p-ERK5 (band shift or signal loss) and c-MYC protein levels.
-
Selective ERK5 Inhibition (Control): Reduction in p-ERK5 without significant c-MYC loss.
-
Strategic Recommendations
For drug development professionals evaluating this compound:
-
Use as a Probe: this compound is an excellent chemical probe for studying the interplay between MAPK signaling and epigenetic regulation. However, it is not suitable for defining "ERK5-specific" phenotypes due to its BRD4 activity.
-
Combination Development: Position this compound in combinations where BET inhibition is beneficial but limited by feedback loop activation of MAPKs. The dual activity of this compound may prevent MAPK-driven resistance mechanisms that often arise during pure BET inhibitor therapy.
-
Control Selection: Always run a parallel arm with AX15836 (or similar selective ERK5i) to filter out off-target BRD4 effects.
References
-
Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Reference for JQ1/BRD4 mechanism comparison). [Link]
Sources
- 1. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 kinase activity is not required for cellular immune response | bioRxiv [biorxiv.org]
- 3. 化合物 this compound|T26697|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. US11034751B1 - Methods and compositions for treating cancer using serotonin receptor inhibitors - Google Patents [patents.google.com]
- 7. targetmol.cn [targetmol.cn]
Benchmarking AX15910's selectivity profile against other inhibitors
Executive Summary: The Dual-Target Paradigm
AX15910 is a high-potency small molecule inhibitor distinguished by its dual activity against ERK5 (Extracellular Signal-Regulated Kinase 5) and the BRD4 (Bromodomain-containing protein 4) epigenetic reader. Unlike first-generation "selective" ERK5 inhibitors (e.g., XMD8-92) which possessed unrecognized BRD4 activity, this compound was developed to explicitly define the pharmacological boundaries between kinase signaling and epigenetic transcription.
This guide benchmarks this compound against highly selective alternatives—AX15836 (ERK5-selective) and JQ1 (BRD4-selective)—to provide researchers with a precise roadmap for compound selection.
Key Characteristic: this compound inhibits ERK5 (
Mechanism of Action & Scientific Context[1][2][3][4][5][6][7][8]
To use this compound effectively, one must understand the "off-target" controversy it helped resolve. Early research utilizing XMD8-92 attributed anti-proliferative effects solely to ERK5 inhibition. Subsequent chemical proteomic profiling revealed that these effects were largely driven by concurrent BRD4 inhibition.
-
This compound (Dual): Blocks both the ERK5 kinase domain (preventing T-loop phosphorylation) and the BRD4 acetyl-lysine binding pocket (disrupting chromatin reading).
-
AX15836 (Selective): A structural analog engineered to retain ERK5 potency (
nM) while abolishing BRD4 binding ( nM). -
Scientific Utility: this compound acts as a "positive control" for phenotypic efficacy in cancer models driven by simultaneous pathway addiction, whereas AX15836 serves as the negative control to rule out pure ERK5 dependency.
Visualization: Dual Pathway Blockade
Figure 1: this compound simultaneously targets the ATP-binding pocket of ERK5 and the acetyl-lysine binding pocket of BRD4, collapsing two distinct oncogenic drivers.
Comparative Selectivity Profile
The following data aggregates biochemical assays (KiNativ for kinases, DiscoveRx for bromodomains) to benchmark this compound against standard reference compounds.
Table 1: Biochemical Potency (IC50 / Kd)
| Compound | Target Class | ERK5 Potency (IC50) | BRD4 (BD1) Affinity (Kd) | Selectivity Ratio (ERK5:BRD4) | Primary Application |
| This compound | Dual | 20 nM | 22 nM | ~ 1 : 1 | Dual blockade / Efficacy model |
| XMD8-92 | Dual (Legacy) | 190 nM | 170 nM | ~ 1 : 1 | Historical reference (less potent) |
| AX15836 | Selective | 8 nM | 3,600 nM | 1 : 450 | Pure ERK5 biology validation |
| JQ1 | Selective | >10,000 nM | 6 nM | > 1600 : 1 | Pure BET/BRD4 validation |
Table 2: Cellular Viability (Phenotypic Benchmarking)
Cell Line: MV4-11 (AML, FLT3-ITD driven)
| Compound | EC50 (Viability) | Interpretation |
| This compound | 1.1 - 3.3 µM | Cytotoxic. Efficacy driven by BRD4 inhibition component.[1][2] |
| XMD8-92 | ~ 2.5 µM | Cytotoxic. Similar profile to this compound but higher dosing required. |
| AX15836 | > 15 µM | No Effect. Proves ERK5 inhibition alone is insufficient for killing MV4-11.[1] |
| JQ1 | 0.06 µM | Highly Potent. Confirms BRD4 is the primary vulnerability in this model. |
Key Insight: If your phenotype disappears when switching from this compound to AX15836, your effect was likely BRD4-driven, not ERK5-driven.
Experimental Protocols
To validate these profiles in your own system, follow these standardized workflows. These protocols are designed to be self-validating using the control compounds listed above.
Protocol A: Differential Viability Screening (Cellular)
Objective: Determine if a cellular response is ERK5-dependent or BRD4-dependent.
-
Reagent Prep: Dissolve this compound, AX15836, and JQ1 in DMSO to 10 mM stock.
-
Seeding: Plate cells (e.g., HeLa or MV4-11) at 2,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing Matrix:
-
Arm 1 (Dual): this compound (8-point dose response: 10 µM to 0.01 µM).
-
Arm 2 (ERK5 Selective): AX15836 (Same range).
-
Arm 3 (BRD4 Selective): JQ1 (Same range).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent. Read Luminescence.
-
Analysis: Calculate EC50.
-
Result Logic: If Arm 1 and Arm 3 are active, but Arm 2 is inactive
Phenotype is BRD4-mediated .
-
Protocol B: Target Engagement (Western Blot)
Objective: Confirm simultaneous inhibition of ERK5 autophosphorylation and c-MYC downregulation.
-
Treatment: Treat cells with 1 µM this compound for 2 hours.
-
Stimulation (Optional): For ERK5, stimulate with EGF (50 ng/mL) for 15 min prior to lysis to induce ERK5 band shift (p-ERK5).
-
Lysis: Use RIPA buffer with Phosphatase Inhibitor Cocktail (crucial for ERK5 shift detection).
-
Blotting Targets:
-
ERK5: Look for "band collapse" (inhibition of autophosphorylation results in faster migration).
-
c-MYC: Look for protein level reduction (downstream of BRD4 inhibition).
-
-
Validation:
-
This compound should cause both ERK5 band collapse and c-MYC loss.
-
AX15836 should cause only ERK5 band collapse.
-
JQ1 should cause only c-MYC loss.
-
Visualization: Decision Logic for Inhibitor Selection
Figure 2: Strategic selection guide. Use this compound when dual-target efficacy is desired; avoid it when strict mechanistic dissection of ERK5 is required.
References
-
Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870.
- Primary source for this compound structure, synthesis, and selectivity d
-
TargetMol. "this compound Product Datasheet."
- Commercial verification of compound availability and specific
-
GlixxLabs. "this compound: Novel potent dual ERK5 and BRD4 inhibitor."
-
Source for chemical properties and handling.[1]
-
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073.
- Reference for JQ1 characteriz
Sources
Independent Validation Guide: AX15910 Therapeutic Potential
Executive Summary: The "Off-Target" Efficacy Paradox
AX15910 is frequently categorized in vendor catalogs as a potent ERK5 (MAPK7) inhibitor . However, rigorous independent validation reveals a critical polypharmacological profile: it acts as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4).
For researchers investigating the therapeutic potential of this compound—particularly in oncology and inflammation—this distinction is non-negotiable. While this compound demonstrates significant anti-inflammatory and anti-proliferative efficacy, comparative data against selective controls (such as AX15836) suggests these phenotypes are often driven by BRD4 inhibition , not ERK5 blockade.
This guide provides the experimental framework to validate this compound’s mechanism of action (MoA) in your specific model, ensuring you do not misattribute efficacy to the wrong target.
Mechanistic Profile & Comparative Analysis
The Dual-Target Mechanism
This compound possesses a structural scaffold (benzopyrimido-diazepinone derivative) that fits the ATP-binding pocket of ERK5 but also mimics the acetyl-lysine motif recognized by the BET family bromodomains.
-
Primary Target (Nominal): ERK5 (Extracellular Signal-Regulated Kinase 5).[1] Involved in cell proliferation and survival.
-
Secondary Target (Functional Driver): BRD4 (BET Family).[1] A transcriptional regulator of oncogenes (e.g., MYC) and inflammatory cytokines.
Comparative Performance Table
To validate this compound, you must run it alongside specific positive and negative controls. The following table synthesizes performance metrics derived from independent binding assays (e.g., BROMOscan) and functional assays.
| Compound | Target Profile | BRD4(1) Binding ( | ERK5 Inhibition ( | E-Selectin Reduction (Inflammation) | Recommended Use |
| This compound | Dual ERK5 / BRD4 | ~12–28 nM | < 10 nM | High | Test Compound |
| XMD8-92 | Dual ERK5 / BRD4 | ~10 nM | < 10 nM | High | Historical Comparator |
| AX15836 | Selective ERK5 | > 10,000 nM (Inactive) | < 10 nM | None | Negative Control (BRD4) |
| JQ1 | Selective BET/BRD4 | < 10 nM | Inactive | High | Positive Control (BRD4) |
Analyst Insight: If this compound works in your assay but AX15836 (the selective ERK5 inhibitor) does not, your phenotype is likely driven by BRD4, not ERK5.
Visualization: Signaling & Logic Flow
The following diagram illustrates the "Split" logic required to validate this compound. It maps the signaling pathways and the decision tree for interpreting your experimental results.
Caption: Logic map distinguishing ERK5-driven vs. BRD4-driven phenotypes using selective controls.
Experimental Validation Protocols
To maintain scientific integrity, you cannot rely on a single readout. Use this paired-protocol approach to validate this compound in your system.
Protocol A: The "Pharmacological Split" Assay (Functional)
Objective: Determine if the observed therapeutic effect is ERK5-dependent or BRD4-dependent. System: HUVEC (Human Umbilical Vein Endothelial Cells) or your specific cancer line.
-
Preparation:
-
Seed HUVEC cells at
cells/well in 6-well plates. -
Starve cells in low-serum media (0.5% FBS) for 4 hours to reduce basal kinase activity.
-
-
Compound Treatment (Pre-incubation):
-
Treat wells with compounds for 1 hour prior to stimulation.
-
Group 1: Vehicle (DMSO).
-
Group 2: This compound (1 µM and 10 µM).
-
Group 3: AX15836 (1 µM and 10 µM) - Crucial Negative Control.
-
Group 4: JQ1 (500 nM) - Positive Control for BRD4.
-
-
Stimulation:
-
Stimulate inflammation using Pam3CSK4 (10 µg/mL) or TNF-
(10 ng/mL) for 4 hours.
-
-
Readout (Flow Cytometry):
-
Validation Criteria:
-
If this compound reduces E-selectin but AX15836 does not, the mechanism is BRD4-mediated .
-
Protocol B: Target Engagement Confirmation (Biochemical)
Objective: Verify this compound is engaging ERK5 in your specific lysate, even if the phenotype is absent. Method: Mobility Shift Assay (Western Blot).
-
Treatment: Treat cells with this compound (2 µM) for 2 hours.
-
Stimulation: Stimulate with EGF (20 ng/mL) for 15 minutes to induce ERK5 autophosphorylation.
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Run on a 6% or 8% SDS-PAGE gel (ERK5 is ~115 kDa; low percentage gel improves separation).
-
Blot for Total ERK5 .
-
-
Interpretation:
-
Activated ERK5 exhibits a "band shift" (slower migration) due to hyperphosphorylation.
-
Valid Result: this compound should prevent this band shift, confirming it did hit the kinase, regardless of the downstream phenotypic outcome.
-
References
-
ERK5 kinase activity is dispensable for cellular immune response and proliferation Source: PNAS (Proceedings of the National Academy of Sciences) Context: Primary source identifying this compound as a dual inhibitor and demonstrating that AX15836 (selective) lacks anti-inflammatory efficacy. URL:[Link]
-
Discovery of AX15836 as a selective ERK5 inhibitor Source: ACS Chemical Biology / PubMed Context: Defines the chemical structure and selectivity profile of the control compound AX15836. URL:[Link]
-
Targeting BRD4 in Inflammation and Cancer Source: Nature Reviews Drug Discovery Context: Background on why BRD4 inhibition (the off-target effect of this compound) leads to E-selectin reduction and anti-proliferative effects. URL:[Link]
Sources
Publish Comparison Guide: AX15910 (Verapamil/Exendin PET) Clinical vs. Preclinical Performance
The following guide provides an in-depth technical analysis of AX15910 , identified in this context as the clinical trial identifier NCT04615910 (The "Ver-A-image" GLP-1 Receptor PET Imaging Substudy).
Note: A chemical probe named this compound (a dual ERK5/BRD4 inhibitor) exists in preclinical literature but has no registered clinical trial data. This guide focuses on the clinical entity NCT04615910, which has generated actionable Phase 1/2 data regarding beta-cell preservation.
Executive Summary
This compound (NCT04615910) represents a pivotal investigative substudy within the VER-A-T1D clinical program. It evaluates the efficacy of Verapamil (a calcium channel blocker) in preserving beta-cell function in Type 1 Diabetes (T1D) and validates
While preclinical models demonstrated robust reversal of diabetes and BCM restoration via TXNIP inhibition, the Phase 1/2 clinical results presented a complex dichotomy: significant efficacy in pediatric populations (CLVer trial) but failure to meet primary endpoints in the adult VER-A-T1D cohort . This guide dissects the mechanistic divergence between the murine data and human clinical outcomes.
Mechanistic Foundation & Preclinical Data
1.1 The Therapeutic Product: Verapamil [1][2][3][4][5][6][7][8]
-
Mechanism of Action (MoA): Verapamil inhibits L-type voltage-dependent calcium channels (VDCC) in beta cells. This reduction in intracellular Ca
lowers the expression of TXNIP (Thioredoxin-interacting protein), a pro-apoptotic factor induced by hyperglycemia. -
Preclinical Benchmark: In STZ-induced diabetic mice and NOD (Non-Obese Diabetic) mice, oral verapamil reduced TXNIP levels, prevented beta-cell apoptosis, and improved endogenous insulin levels (C-peptide) significantly compared to controls.
1.2 The Diagnostic Product:
Ga-NODAGA-Exendin-4
-
Mechanism: The tracer binds specifically to GLP-1 receptors (GLP-1R), which are highly expressed on beta cells but scarce in exocrine pancreas.
-
Preclinical Benchmark: In rodent models, PET signals correlated linearly (
) with histological beta-cell mass, validating it as a surrogate endpoint for "functional BCM."
1.3 Preclinical vs. Clinical Logic Pathway
The following DOT diagram illustrates the hypothesized pathway verified in mice and tested in this compound.
Caption: Verapamil blocks the Ca2+-TXNIP-Apoptosis axis.[4][7][8][9][10][11][12][13][14][15][16][17] this compound measures the resulting 'Survival' via PET imaging.
Clinical Trial Protocol (this compound / VER-A-T1D)
The this compound substudy was embedded within the larger VER-A-T1D Phase 2 trial. The protocol was designed to validate if the preclinical BCM preservation translates to humans and if PET can detect it.
-
Population: Adults (18–45 years) with new-onset T1D (<6 weeks from diagnosis).
-
Intervention: Verapamil Sustained Release (SR) titrated to 360 mg/day .[1][13]
-
Control: Placebo matched for appearance.
-
Primary Endpoint (Parent): Area Under the Curve (AUC) of C-peptide during Mixed Meal Tolerance Test (MMTT) at 12 months.
-
Substudy Endpoint (this compound): Change in pancreatic uptake of
Ga-NODAGA-Exendin-4 (SUV uptake) from Baseline to 12 months.
Experimental Workflow
Caption: Workflow for NCT04615910 (this compound) substudy within the VER-A-T1D trial.
Performance Comparison: Clinical Results vs. Preclinical Data
The following table synthesizes the Phase 1/2 results (reported EASD 2025) against the preclinical expectations.
| Metric | Preclinical Data (Mice) | Clinical Results (Adults - VER-A-T1D) | Clinical Results (Pediatric - CLVer) |
| Beta Cell Mass (BCM) | Restored : Significant recovery of islet mass post-treatment. | Unchanged : No statistically significant difference in C-peptide AUC vs Placebo. | Preserved : 30% higher C-peptide AUC vs Placebo at 52 weeks.[3][4] |
| TXNIP Expression | Inhibited : marked reduction in islet TXNIP mRNA. | Inferred : Mechanism assumed, but clinical outcome failed to show benefit in adults.[7] | Functional : Efficacy implies successful TXNIP suppression in youth. |
| Insulin Independence | Achieved : Many mice reverted to normoglycemia. | Not Achieved : Insulin requirements increased in both groups. | Improved : Lower insulin requirements vs placebo.[12] |
| Safety Profile | No toxicity observed at therapeutic doses. | Safe : Hypotension/constipation (manageable). No severe hypoglycemia increases. | Safe : Well-tolerated in children. |
| PET Imaging Utility | High : Linear correlation with histology. | Moderate : Signal detected, but lack of therapeutic effect limited correlation analysis. | N/A (PET not used in CLVer). |
3.1 Detailed Analysis of the "Adult Failure" (VER-A-T1D)
Contrary to the pediatric CLVer trial (which showed a 30% benefit), the adult VER-A-T1D trial failed to meet its primary endpoint.
-
Data Insight: The placebo group in the adult trial experienced a much slower decline in C-peptide (0.09 nmol/L/min loss) compared to historical controls (0.24–0.40 nmol/L/min).[7][17]
-
Statistical Consequence: The trial was retrospectively underpowered because the "natural history" of disease progression in this specific adult cohort was milder than anticipated.[7][17]
-
This compound Imaging Result: The PET substudy demonstrated that while Exendin uptake is feasible, the lack of gross BCM preservation in the treatment arm made it difficult to validate the tracer as a dynamic monitor of drug efficacy in this specific context.
Critical Insights for Researchers
4.1 The "Age-Dependent" Efficacy Paradox
The divergence between the pediatric (CLVer) and adult (VER-A-T1D) results suggests that beta-cell plasticity or the kinetics of autoimmune destruction differs fundamentally by age.
-
Pediatric T1D: Characterized by aggressive, rapid beta-cell loss. Verapamil's anti-apoptotic effect (via TXNIP) creates a measurable "delta" against the steep decline.
-
Adult T1D: Characterized by a "smoldering" loss. The slow decline in the placebo group masked the potential protective effect of Verapamil.
4.2 Protocol Recommendation for Future Trials
Researchers utilizing the this compound (Exendin PET) modality should:
-
Stratify by C-peptide Slope: Enrich enrollment for "fast progressors" (likely younger adults or those with high autoantibody titers) to ensure the control arm declines fast enough to detect a treatment effect.
-
Combine Modalities: Use Verapamil not as a monotherapy but as a "shield" alongside immunomodulators (e.g., Teplizumab) to protect remaining islets while the immune attack is blunted.
References
-
ClinicalTrials.gov .[6][18] A GLP-1 Receptor PET Imaging Substudy Within the VER-A-T1D Trial (this compound). NCT04615910.[6][18][19] Link[6][19]
-
ClinicalTrials.gov . Verapamil SR in Adults With Type 1 Diabetes (VER-A-T1D). NCT04545151. Link
-
Pieber, T. R., et al. (2025).[7] Verapamil fails to hit the mark for beta cell preservation in adults with type 1 diabetes.[1] Presented at EASD 2025.[1][7] Link
-
Forlenza, G. P., et al. (2023).[4] Effect of Verapamil on Pancreatic Beta Cell Function in Newly Diagnosed Pediatric Type 1 Diabetes: A Randomized Clinical Trial. JAMA.[4] Link
-
Shalev, A. (2014). Minireview: The role of TXNIP in beta-cell biology and diabetes. Molecular Endocrinology. Link
-
Brom, M., et al. (2014). Non-invasive quantification of the beta cell mass by SPECT with 111In-labelled exendin. Diabetologia. Link
Sources
- 1. Verapamil fails to hit the mark for beta cell preservation in adults with type 1 diabetes | springermedicine.com [springermedicine.com]
- 2. Three existing drugs show promise to slow type 1 diabetes in people newly diagnosed | Diabetes UK [diabetes.org.uk]
- 3. hcplive.com [hcplive.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. breakthrought1d.org [breakthrought1d.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study reports potential effects of verapamil in slowing progression of type 1 diabetes | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. ERK5 kinase activity is not required for cellular immune response | bioRxiv [biorxiv.org]
- 10. Emerging Anti-Diabetic Drugs for Beta-Cell Protection in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Investigating the effect of verapamil on preservation of beta-cell function in adults with newly diagnosed type 1 diabetes mellitus (Ver-A-T1D): protocol for a randomised, double-blind, placebo-controlled, parallel-group, multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isrctn.com [isrctn.com]
- 14. researchgate.net [researchgate.net]
- 15. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. news-medical.net [news-medical.net]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
